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  • Product: (2-Bromothiazol-4-yl)methanamine
  • CAS: 933749-24-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (2-Bromothiazol-4-yl)methanamine: Structure, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals Introduction The thiazole ring is a fundamental scaffold in medicinal chemistry, present in a wide array of biologically active compounds, including vitamin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring is a fundamental scaffold in medicinal chemistry, present in a wide array of biologically active compounds, including vitamin B1 (Thiamine).[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged structure in the design of novel therapeutics. The 2-aminothiazole moiety, in particular, is a cornerstone for the synthesis of molecules with diverse pharmacological activities, ranging from antibacterial and antifungal to anticancer and anti-inflammatory agents.[3][4][5][6] This guide focuses on a specific, yet potentially valuable derivative: (2-Bromothiazol-4-yl)methanamine. While direct literature on this exact molecule is sparse, its structural motifs—a 2-bromothiazole core and a 4-aminomethyl substituent—suggest significant potential as a versatile building block in drug discovery and organic synthesis. This document will provide a comprehensive overview of its structure, predicted properties, plausible synthetic routes, and potential applications, drawing upon established principles of thiazole chemistry.

Chemical Structure and Physicochemical Properties

(2-Bromothiazol-4-yl)methanamine is a disubstituted thiazole featuring a bromine atom at the 2-position and a methanamine group (-CH2NH2) at the 4-position. The presence of the bromine atom offers a handle for further functionalization, particularly through cross-coupling reactions, while the primary amine provides a site for amide bond formation and other derivatizations.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for (2-Bromothiazol-4-yl)methanamine, its physicochemical properties have been predicted using computational models and compared with structurally related compounds.

Property(2-Bromothiazol-4-yl)methanamine (Predicted)2-Bromo-4-methylthiazole[7]2-Amino-4-bromothiazole[8]
Molecular Formula C4H5BrN2SC4H4BrNSC3H3BrN2S
Molecular Weight 193.07 g/mol 178.05 g/mol 179.04 g/mol
Boiling Point ~310 °C at 760 mmHgNot available287.6 °C at 760 mmHg (Predicted)
Density ~1.9 g/cm³Not available~1.976 g/cm³ (Predicted)
pKa ~8.5 (Amine)Not available2.17 (Predicted)
LogP ~1.2Not available1.15 (Predicted)

Synthesis of (2-Bromothiazol-4-yl)methanamine: A Strategic Approach

A plausible and efficient synthesis of (2-Bromothiazol-4-yl)methanamine can be envisioned through a multi-step pathway, leveraging the well-established Hantzsch thiazole synthesis.[9][10] This retro-synthetic approach allows for the construction of the core thiazole ring with the necessary functionalities in place for subsequent elaboration.

Proposed Retrosynthetic Analysis

G target (2-Bromothiazol-4-yl)methanamine intermediate1 N-protected (2-Bromothiazol-4-yl)methanamine target->intermediate1 Deprotection intermediate2 2-Bromo-4-cyanothiazole intermediate1->intermediate2 Reduction of Nitrile intermediate3 2-Amino-4-cyanothiazole intermediate2->intermediate3 Sandmeyer-type Reaction intermediate4 Malononitrile intermediate3->intermediate4 Hantzsch Synthesis intermediate5 Thiocyanogen intermediate3->intermediate5 Hantzsch Synthesis

Caption: Retrosynthetic analysis for (2-Bromothiazol-4-yl)methanamine.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of 2-Amino-4-cyanothiazole

The synthesis would commence with the reaction of malononitrile with a thiocyanating agent, such as thiocyanogen or a metal thiocyanate in the presence of an oxidizing agent, to form an intermediate that cyclizes to 2-amino-4-cyanothiazole. This approach is a variation of the Hantzsch synthesis.

Step 2: Conversion to 2-Bromo-4-cyanothiazole

The 2-amino group of 2-amino-4-cyanothiazole can be converted to a bromine atom via a Sandmeyer-type reaction. This involves diazotization of the primary amine with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid (e.g., hydrobromic acid), followed by decomposition of the resulting diazonium salt with a copper(I) bromide catalyst.

Step 3: Reduction of the Nitrile to the Primary Amine

The cyano group at the 4-position can then be reduced to a primary amine. This transformation can be achieved using various reducing agents. A common and effective method is catalytic hydrogenation using a palladium or nickel catalyst, or chemical reduction with lithium aluminum hydride (LiAlH4) or borane (BH3). To avoid side reactions, the amine can be protected with a suitable protecting group (e.g., Boc) prior to reduction.

Step 4: Deprotection (if necessary)

If a protecting group was used in the previous step, it would be removed under appropriate conditions (e.g., acid treatment for a Boc group) to yield the final product, (2-Bromothiazol-4-yl)methanamine.

G cluster_0 Synthesis Pathway A Malononitrile + Thiocyanating Agent B 2-Amino-4-cyanothiazole A->B Hantzsch Synthesis C 2-Bromo-4-cyanothiazole B->C Sandmeyer Reaction (NaNO2, HBr, CuBr) D N-Boc-(2-Bromothiazol-4-yl)methanamine C->D 1. Boc Protection 2. Reduction (e.g., H2/Pd or LiAlH4) E (2-Bromothiazol-4-yl)methanamine D->E Deprotection (e.g., TFA or HCl) G cluster_0 Reactivity of (2-Bromothiazol-4-yl)methanamine cluster_1 Derivatives from 2-Bromo Position cluster_2 Derivatives from 4-Aminomethyl Position Core (2-Bromothiazol-4-yl)methanamine A 2-Aryl/Alkyl/Alkynyl Thiazoles Core->A Cross-Coupling Reactions (e.g., Suzuki, Stille) B Amides Core->B Acylation C Secondary/Tertiary Amines Core->C Alkylation / Reductive Amination

Caption: Chemical reactivity and derivatization potential.

Potential Applications in Medicinal Chemistry

The 2-aminothiazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities. [3][5][6]Derivatives have been reported to exhibit anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. [3][11]The introduction of a bromine atom and an aminomethyl group in (2-Bromothiazol-4-yl)methanamine provides opportunities for creating libraries of novel compounds with potential therapeutic applications.

  • Anticancer Agents: Many 2-aminothiazole derivatives have shown potent antitumor activity. [12]The aminomethyl group can be functionalized to introduce pharmacophores that target specific enzymes or receptors involved in cancer progression.

  • Antimicrobial Agents: The thiazole nucleus is present in several antimicrobial drugs. The ability to diversify the structure at both the 2- and 4-positions could lead to the discovery of new antibacterial and antifungal agents.

  • Kinase Inhibitors: The 2-aminothiazole core is a common feature in many kinase inhibitors. The synthetic accessibility of derivatives of (2-Bromothiazol-4-yl)methanamine makes it an attractive starting point for the development of new kinase inhibitors.

Safety and Handling

As with any laboratory chemical, (2-Bromothiazol-4-yl)methanamine should be handled with appropriate safety precautions. Although specific toxicity data is not available, general guidelines for handling brominated and amino-containing heterocyclic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood.

  • Handling: Avoid inhalation, ingestion, and skin contact. [13]In case of contact, wash the affected area immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated place away from oxidizing agents.

Conclusion and Future Perspectives

(2-Bromothiazol-4-yl)methanamine, while not extensively documented, represents a promising and versatile building block for organic synthesis and medicinal chemistry. Its dual functionality allows for the creation of diverse molecular architectures. The synthetic strategies outlined in this guide provide a clear path to its preparation, opening the door for its exploration in various drug discovery programs. Future research should focus on the development and optimization of its synthesis and the biological evaluation of its derivatives to unlock its full potential in the quest for novel therapeutic agents.

References

  • Bach, T., & Hehn, J. P. (2011). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. The Journal of Organic Chemistry, 67(8), 2657-2664.
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  • Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • Wikipedia. (2024). Thiamine. Retrieved from [Link]

  • Google Patents. (n.d.). US4468517A - Synthesis of thiazoles.
  • Ayati, A., et al. (2015). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. International Journal of Molecular Sciences, 16(3), 4865-4885.
  • Google Patents. (n.d.). CN101550113B - Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode.
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  • Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947-5951.
  • Bach, T., & Hehn, J. P. (2002). Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions. The Journal of Organic Chemistry, 67(8), 2657-2664.
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  • Scholars Research Library. (n.d.). Biological and medicinal significance of 2-aminothiazoles.
  • RSC Publishing. (2014). Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile.
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  • MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies.
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Sources

Exploratory

The Aminomethylthiazole Scaffold: A Versatile Tool for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Senior Application Scientist] Introduction: The Enduring Appeal of the Thiazole Ring in Medicinal Chemistry The th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Introduction: The Enduring Appeal of the Thiazole Ring in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in a multitude of non-covalent interactions have made it a privileged scaffold in the design of therapeutic agents.[1][3] The structural diversity of thiazole derivatives has led to a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][3] This guide focuses on a specific, yet highly promising, subclass: the aminomethylthiazoles. By appending an aminomethyl group to the thiazole core, we introduce a key modifiable point that allows for fine-tuning of a compound's physicochemical properties and biological target engagement. This seemingly simple structural modification unlocks a vast chemical space for the development of novel therapeutics, and this guide will serve as a comprehensive resource for researchers looking to harness the potential of this versatile scaffold.

I. The Aminomethylthiazole Core: Synthesis and Chemical Properties

The synthetic accessibility of the aminomethylthiazole core is a key factor driving its exploration in drug discovery. The most common and versatile method for the synthesis of the 2-aminothiazole ring, a frequent precursor to aminomethylthiazole derivatives, is the Hantzsch thiazole synthesis .[4][5]

Hantzsch Thiazole Synthesis: A Foundational Protocol

This reaction involves the condensation of an α-haloketone with a thiourea derivative.[4][5] The versatility of this method lies in the ability to introduce a wide variety of substituents at the 4- and 5-positions of the thiazole ring by simply changing the starting α-haloketone.

Step-by-Step Hantzsch Synthesis Protocol:

  • α-Halogenation of the Ketone:

    • Dissolve the desired ketone in a suitable solvent (e.g., diethyl ether, acetic acid).

    • Add the halogenating agent (e.g., bromine, N-bromosuccinimide) dropwise at room temperature or below, with stirring.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Work up the reaction to isolate the α-haloketone.

  • Cyclocondensation with Thiourea:

    • Dissolve the α-haloketone and thiourea (or a substituted thiourea) in a polar solvent such as ethanol or isopropanol.

    • Reflux the reaction mixture for several hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the 2-aminothiazole product.

    • Collect the product by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure 2-aminothiazole.

Causality Behind Experimental Choices: The use of a polar protic solvent like ethanol facilitates the dissolution of the reactants and the subsequent cyclization. The final basic workup is crucial to deprotonate the thiazolium intermediate and isolate the neutral 2-aminothiazole product.

Introducing the Aminomethyl Group

Once the 2-aminothiazole core is synthesized, the aminomethyl group can be introduced at various positions, most commonly at the 4-position. This is often achieved through a multi-step synthesis starting from a suitable precursor. For instance, a 4-(chloromethyl)-2-aminothiazole derivative can be reacted with an amine to introduce the aminomethyl moiety.

II. Therapeutic Applications of Aminomethylthiazole Derivatives

The aminomethylthiazole scaffold has demonstrated significant potential across a range of therapeutic areas. The following sections will delve into specific applications, highlighting the underlying mechanisms of action and providing illustrative examples from the literature.

A. Oncology: Targeting the Engines of Cancer Proliferation

The 2-aminothiazole moiety is a key pharmacophore in several approved and investigational anticancer drugs, including the kinase inhibitor dasatinib.[3] Aminomethylthiazole derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cell growth, proliferation, and survival.[6]

Mechanism of Action: Kinase Inhibition

Many aminomethylthiazole-based anticancer agents function as ATP-competitive inhibitors of protein kinases.[7] They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling pathways that drive cancer cell proliferation and survival.[7]

cluster_kinase Protein Kinase ATP_Binding_Site ATP Binding Site Phosphorylated_Substrate Phosphorylated_Substrate ATP_Binding_Site->Phosphorylated_Substrate Phosphorylates Substrate Substrate_Binding_Site Substrate Binding Site ATP ATP ATP->ATP_Binding_Site Binds Aminomethylthiazole Aminomethylthiazole Aminomethylthiazole->ATP_Binding_Site Blocks Binding Substrate Substrate Substrate->Substrate_Binding_Site Binds Cell_Proliferation Cell_Proliferation Phosphorylated_Substrate->Cell_Proliferation Promotes

Caption: Kinase inhibition by aminomethylthiazoles.

Experimental Workflow: In Vitro Kinase Inhibition Assay

A common method to assess the potency of a kinase inhibitor is the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during the kinase reaction.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Reconstitute the kinase, substrate, and ATP in kinase buffer.

    • Prepare serial dilutions of the aminomethylthiazole test compound in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add the kinase, substrate, ATP, and the test compound at various concentrations.

    • Include a "no inhibitor" control (DMSO only) and a "no kinase" control.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[8]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[8]

    • Incubate for 30-60 minutes to stabilize the signal.[8]

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Quantitative Data: IC50 Values of Aminothiazole Derivatives as Kinase Inhibitors

Compound ClassTarget KinaseIC50 (nM)Reference
2-Aminothiazole DerivativesAurora KinaseVaries (Potent Inhibition Reported)[9]
Aryl 2-aminothiazolesCK2Varies (Potent Inhibition Reported)[10]
Aminothiazole DerivativesEphA4, GSK3β, CK1γ1, ACVR1, Clk4, MLCK>60% inhibition at 50 µM[7]
B. Neurodegenerative Disorders: A Glimmer of Hope for Alzheimer's and Parkinson's Diseases

The aminomethylthiazole scaffold has shown promise in the development of neuroprotective agents.[11] Derivatives have been investigated for their potential to mitigate the pathological hallmarks of Alzheimer's disease, such as amyloid-beta (Aβ) plaque formation and tau hyperphosphorylation.[11]

Mechanism of Action: Attenuation of Oxidative Stress and Neuroinflammation

One of the key mechanisms by which aminomethylthiazole derivatives exert their neuroprotective effects is by reducing oxidative stress and neuroinflammation. For example, the compound N-adamantyl-4-methylthiazol-2-amine (KHG26693) has been shown to suppress Aβ-induced neuronal oxidative damage.[11]

Abeta Amyloid-beta (Aβ) Oxidative_Stress Oxidative Stress Abeta->Oxidative_Stress Neuroinflammation Neuroinflammation Abeta->Neuroinflammation Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage Neuroinflammation->Neuronal_Damage Aminomethylthiazole Aminomethylthiazole Derivative Aminomethylthiazole->Oxidative_Stress Inhibits Aminomethylthiazole->Neuroinflammation Inhibits

Caption: Neuroprotective mechanism of aminomethylthiazoles.

Experimental Model: In Vitro Neuroprotection Assay

The neuroprotective effects of aminomethylthiazole compounds can be evaluated in vitro using neuronal cell lines or primary neuronal cultures exposed to a neurotoxic stimulus.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a neuronal cell line (e.g., SH-SY5Y) or primary neurons in appropriate media.

    • Plate the cells in 96-well plates at a suitable density.

  • Compound Treatment and Neurotoxin Exposure:

    • Pre-treat the cells with various concentrations of the aminomethylthiazole test compound for a defined period (e.g., 2 hours).

    • Expose the cells to a neurotoxin, such as Aβ oligomers or 6-hydroxydopamine (6-OHDA), to induce neuronal damage.[12]

    • Include control wells with no compound and no neurotoxin, compound only, and neurotoxin only.

  • Assessment of Cell Viability:

    • After the incubation period (e.g., 24-48 hours), assess cell viability using an MTT assay or a lactate dehydrogenase (LDH) release assay.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Determine the concentration at which the compound provides 50% protection against the neurotoxin-induced cell death (EC50).

C. Infectious Diseases: A New Front in the Fight Against Pathogens

The aminomethylthiazole scaffold has demonstrated significant potential in the development of novel antimicrobial and antifungal agents.[13] This is particularly important in an era of increasing antimicrobial resistance.

Mechanism of Action: Disruption of Fungal Cell Integrity

The precise antifungal mechanism of many aminomethylthiazole derivatives is still under investigation. However, studies suggest that they may act by disrupting the integrity of the fungal cell membrane or by inhibiting essential enzymes.[14][15]

Experimental Workflow: Antifungal Susceptibility Testing

The antifungal activity of aminomethylthiazole compounds is typically assessed by determining the minimum inhibitory concentration (MIC) using a broth microdilution method.

Step-by-Step Protocol:

  • Prepare Inoculum:

    • Culture the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on appropriate agar plates.

    • Prepare a standardized fungal inoculum in sterile saline or broth.

  • Broth Microdilution:

    • In a 96-well microtiter plate, prepare serial two-fold dilutions of the aminomethylthiazole test compound in a suitable broth medium (e.g., RPMI-1640).[13]

    • Add the fungal inoculum to each well.[13]

    • Include a positive control (fungus in broth) and a negative control (broth only).

  • Incubation and MIC Determination:

    • Incubate the plates at the optimal temperature for the fungus (e.g., 35°C) for 24-48 hours.[13]

    • The MIC is the lowest concentration of the compound that results in the complete inhibition of visible fungal growth.[13]

Quantitative Data: Antimicrobial Activity of Thiazole Derivatives

Compound ClassPathogenMIC (µg/mL)Reference
Thiazolyl-PyrazolesS. aureus4.1 ± 0.03–5.1 ± 0.08[16]
Thiazolyl-PyrazolesE. coli10.0 ± 0.06 and >25[16]

III. Structure-Activity Relationship (SAR) and Pharmacokinetic Considerations

The development of potent and selective aminomethylthiazole-based drugs relies on a thorough understanding of their structure-activity relationships (SAR).[17] SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity.[17]

Key SAR Insights for Aminomethylthiazole Derivatives:

  • Substituents on the Thiazole Ring: The nature and position of substituents on the thiazole ring can significantly influence potency and selectivity. For example, in a series of 2-aminoacetamide derivatives with anticancer activity, the presence of a morpholino or N-phenylpiperazino group was crucial for activity against a leukemia cell line.[3]

  • The Aminomethyl Linker: The length and flexibility of the aminomethyl linker can impact how the molecule fits into the binding pocket of its target protein.

  • Terminal Amine Group: Modification of the terminal amine group with various substituents allows for the modulation of physicochemical properties such as lipophilicity and hydrogen bonding capacity, which can affect cell permeability and target engagement.

Pharmacokinetics and Pharmacodynamics (PK/PD): From Bench to Bedside

Understanding the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of aminomethylthiazole derivatives is crucial for their successful translation into clinical candidates.[18][19]

Key PK/PD Parameters to Consider:

  • Absorption, Distribution, Metabolism, and Excretion (ADME): These parameters determine the bioavailability and half-life of a drug in the body.[18]

  • Target Engagement: It is essential to demonstrate that the drug reaches its intended target in the body at a concentration sufficient to elicit a therapeutic effect.

  • Dose-Response Relationship: This describes the relationship between the dose of the drug and the magnitude of its biological effect.

IV. Future Directions and Conclusion

The aminomethylthiazole scaffold represents a rich and underexplored territory in the vast landscape of medicinal chemistry. The versatility of its synthesis and the diverse range of biological activities associated with its derivatives make it a highly attractive starting point for the development of novel therapeutics. Future research in this area should focus on:

  • Elucidation of Novel Mechanisms of Action: A deeper understanding of how these compounds interact with their biological targets will enable more rational drug design.

  • Exploration of New Therapeutic Areas: The potential of aminomethylthiazoles in areas such as viral infections and metabolic diseases warrants further investigation.

  • Development of Selective and Potent Inhibitors: Fine-tuning the structure of aminomethylthiazole derivatives can lead to the development of highly selective inhibitors with improved efficacy and reduced side effects.

References

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  • Ferreira, M., et al. (2022). Antifungal Activity of a Library of Aminothioxanthones. Pharmaceuticals, 15(8), 984. [Link]

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  • Promsri, R., et al. (2024). Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. RSC Medicinal Chemistry. [Link]

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  • Tlahuext-Aca, A., & Carreón-González, R. (2022). Validation of Quantitative Structure-Activity Relationship (QSAR) Model for Photosensitizer Activity Prediction. International Journal of Molecular Sciences, 23(19), 11603. [Link]

  • Kumar, R., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Organic Chemistry, 26(12), 1146-1175. [Link]

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Sources

Foundational

Aromaticity and reactivity of the thiazole ring

An In-depth Technical Guide to the Aromaticity and Reactivity of the Thiazole Ring Audience: Researchers, scientists, and drug development professionals. Introduction The thiazole ring, a five-membered aromatic heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Aromaticity and Reactivity of the Thiazole Ring

Audience: Researchers, scientists, and drug development professionals.

Introduction

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, stands as a cornerstone scaffold in the field of medicinal chemistry. Its prevalence is not a matter of chance; it is a direct consequence of a unique confluence of electronic properties, metabolic stability, and versatile reactivity. From the essential vitamin thiamine (B1) to a multitude of blockbuster drugs such as the anti-HIV agent Ritonavir and the anti-inflammatory Meloxicam, the thiazole moiety is a recurring motif in molecules of profound biological significance.[1][2]

This guide, prepared for the practicing chemist, moves beyond a simple recitation of facts. It aims to provide a deep, mechanistic understanding of the thiazole core. We will explore the fundamental principles of its aromaticity, dissect the causality behind its distinct patterns of reactivity, and provide field-proven protocols for its synthesis and functionalization. By understanding the interplay between the ring's electronic structure and its chemical behavior, researchers can more effectively leverage this privileged scaffold in the design and development of next-generation therapeutics.

The Thiazole Core: Aromaticity and Electronic Structure

The utility of the thiazole ring is fundamentally derived from its electronic nature. As a member of the azole family, it exhibits a degree of aromaticity that dictates its stability and chemical deportment.

Molecular Structure and Aromaticity

Thiazole is a planar, five-membered heterocycle featuring a sulfur atom at position 1 and a nitrogen atom at position 3. This planarity allows for the delocalization of six π-electrons—one from each of the three carbon atoms, one from the nitrogen, and a pair from the sulfur atom—across the ring, fulfilling Hückel's rule for aromaticity (4n+2 π-electrons).[3] This π-electron delocalization results in significant resonance stabilization, rendering the thiazole ring more aromatic than its oxazole counterpart, owing to the better ability of sulfur's d-orbitals to participate in π-bonding compared to oxygen.[1]

Caption: Structure, IUPAC numbering, and key resonance forms of the thiazole ring.

Spectroscopic Evidence of Aromaticity

The aromatic character of thiazole is not merely theoretical; it is clearly evidenced by spectroscopic data. In ¹H NMR spectroscopy, the ring protons exhibit chemical shifts in the downfield region, typically between 7.2 and 8.8 ppm, which is indicative of a strong diamagnetic ring current characteristic of aromatic systems.[1][3]

Position Typical ¹H NMR Shift (ppm) Typical ¹³C NMR Shift (ppm) Rationale
H-28.7 - 8.8~153Adjacent to two heteroatoms; highly deshielded and electron-deficient.
H-47.8 - 7.9~143Adjacent to nitrogen.
H-57.2 - 7.3~115Most shielded proton; adjacent to sulfur, reflecting higher electron density.

Note: Values are for unsubstituted thiazole in CDCl₃ and can vary with substitution and solvent.

Electron Density and Reactivity Prediction

The distribution of electrons within the thiazole ring is non-uniform due to the differing electronegativities of sulfur and nitrogen. This asymmetry is the primary determinant of its reactivity.

  • C2 Position: Positioned between the electron-withdrawing nitrogen and the electronegative sulfur, the C2 carbon is the most electron-deficient position. Consequently, the attached proton (H-2) is the most acidic, and the carbon itself is the primary site for nucleophilic attack or deprotonation by strong bases.[1][2]

  • C5 Position: This position is the most electron-rich carbon in the ring. The sulfur atom, being less electronegative than nitrogen, acts as a relative electron donor, directing electrophiles to this site.[1][2]

  • C4 Position: This carbon is considered relatively electron-neutral.[2]

  • N3 Position: The nitrogen atom possesses a lone pair of electrons in an sp² hybrid orbital, making it the site of protonation and alkylation.[2]

Caption: Predicted reactivity sites on the thiazole ring based on electron density.

The Chemical Reactivity of the Thiazole Ring

The electronic landscape described above gives rise to a rich and predictable pattern of reactivity, making the thiazole ring a synthetically tractable scaffold.

Basicity and Acidity

With a pKa of approximately 2.5 for its conjugate acid, thiazole is a weak base, significantly less basic than imidazole (pKa ≈ 7).[1] Protonation occurs readily on the nitrogen lone pair.

Of greater synthetic importance is the acidity of the ring protons. The C2-H proton is remarkably acidic for a proton attached to an aromatic carbon (pKa ≈ 25-29), a direct result of the electron-withdrawing effects of the adjacent heteroatoms and the ability of the resulting carbanion to be stabilized as an ylide.[1][4] This acidity allows for regioselective deprotonation using strong, non-nucleophilic bases, a cornerstone of thiazole functionalization.

Electrophilic Aromatic Substitution (EAS)

The thiazole ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the pyridine-like nitrogen atom.[5] When reactions do occur, they show a strong preference for the electron-rich C5 position.

  • Halogenation: Direct bromination of thiazole is difficult, but vapor-phase bromination can yield 2-bromothiazole and 2,5-dibromothiazole.[5]

  • Mercuration: Reaction with mercury(II) acetate proceeds with a clear regioselectivity of C5 > C4 > C2.[2]

  • Influence of Substituents: The presence of an electron-donating group (EDG) at the C2 position, such as an amino or methyl group, activates the ring and strongly facilitates electrophilic attack at the C5 position under milder conditions.[2][3]

Nucleophilic Substitution and Metalation

The electron-deficient C2 position is the focal point for reactions with nucleophiles.

Deprotonation/Metalation at C2: This is arguably the most powerful strategy for functionalizing the thiazole core. Strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) can cleanly deprotonate the C2 position to form a 2-lithiothiazole intermediate. This potent nucleophile can then be quenched with a wide variety of electrophiles (aldehydes, ketones, alkyl halides, CO₂, etc.), providing direct access to 2-substituted thiazoles.[1][2]

Metalation_Workflow Start 2-Substituted Thiazole Intermediate 2-Lithiothiazole (Nucleophile) Start->Intermediate Deprotonation Base Strong Base (e.g., n-BuLi, LDA) THF, -78 °C Product 2,x-Disubstituted Thiazole Intermediate->Product Quench Electrophile Electrophile (E+) (e.g., R-CHO, R-X, CO2)

Caption: General workflow for C2-functionalization via deprotonation-metalation.

Experimental Protocol: Lithiation and Alkylation of Thiazole

  • Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with anhydrous tetrahydrofuran (THF, 10 mL) and thiazole (1 mmol).

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Deprotonation: n-Butyllithium (1.1 mmol, 1.1 eq) is added dropwise via syringe over 5 minutes, ensuring the internal temperature does not exceed -70 °C. The solution is stirred at -78 °C for 30 minutes.

  • Electrophilic Quench: An electrophile, such as iodomethane (1.2 mmol, 1.2 eq), is added dropwise.

  • Warm-up & Quench: The reaction is allowed to slowly warm to room temperature over 2 hours. It is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield 2-methylthiazole.

Nucleophilic Aromatic Substitution (SNA_r_): A halogen atom at the C2 position is readily displaced by strong nucleophiles. The reactivity is enhanced if the ring nitrogen is quaternized, further increasing the electron deficiency of the C2 position.[2]

Reactions at the Ring Heteroatoms
  • N-Alkylation: The N3 atom reacts readily with alkyl halides to form quaternary thiazolium salts.[2] These salts are not merely intermediates; they are crucial as catalysts in reactions like the Stetter and Benzoin condensations and serve as precursors to N-heterocyclic carbenes (NHCs).[1]

  • N-Oxidation: Oxidation with reagents like m-CPBA can form the aromatic thiazole N-oxide. This modification can alter the ring's reactivity, for instance, by directing palladium-catalyzed C-H arylations to the C2 position under mild conditions.[1]

  • S-Oxidation: Stronger oxidation conditions can lead to oxidation at the sulfur atom, forming non-aromatic thiazole sulfoxides or sulfones.[1]

Synthesis of the Thiazole Scaffold

While numerous methods exist, one stands out for its reliability and versatility in both academic and industrial settings.

The Hantzsch Thiazole Synthesis

The Hantzsch synthesis, first reported in 1887, remains the most prominent and widely used method for constructing the thiazole ring. It involves the condensation reaction between an α-halocarbonyl compound (e.g., an α-haloketone) and a thioamide.[1][6]

The mechanism proceeds via a sequence of well-understood steps:

  • S-Alkylation: The nucleophilic sulfur of the thioamide attacks the electrophilic carbon of the α-halocarbonyl in an S_N2 reaction.

  • Cyclization: The nitrogen of the resulting intermediate attacks the carbonyl carbon.

  • Dehydration: The tetrahedral intermediate eliminates a molecule of water to form the aromatic thiazole ring.

Hantzsch_Mechanism Hantzsch Thiazole Synthesis Mechanism Thioamide Thioamide Intermediate1 S-Alkylation Intermediate Thioamide->Intermediate1 1. SN2 Attack Haloketone α-Haloketone Intermediate2 Cyclized Hemiaminal Intermediate1->Intermediate2 2. Intramolecular   Cyclization Product Aromatic Thiazole Intermediate2->Product 3. Dehydration

Caption: Simplified workflow of the Hantzsch thiazole synthesis.

The Thiazole Ring in Drug Design and Development

The thiazole ring is considered a "privileged scaffold" due to its combination of favorable properties:

  • Metabolic Stability: The aromatic nature of the ring imparts resistance to oxidative metabolism.

  • Hydrogen Bonding: The nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets.

  • Bioisosterism: It can serve as a bioisostere for other aromatic rings like phenyl or pyridine, allowing for the fine-tuning of steric and electronic properties.

  • Synthetic Accessibility: As discussed, the ring can be predictably functionalized at multiple positions, enabling the exploration of chemical space around a core molecule.

These attributes have led to the incorporation of the thiazole ring into numerous clinically successful drugs.

Drug Name Therapeutic Class Role of the Thiazole Ring
Ritonavir Antiretroviral (HIV Protease Inhibitor)Forms key hydrogen bonds with the enzyme active site; contributes to the overall conformation.
Dasatinib Antineoplastic (Tyrosine Kinase Inhibitor)Acts as a core scaffold, with substituents positioned to interact with the kinase hinge region.
Meloxicam Non-Steroidal Anti-inflammatory (NSAID)Part of the core structure essential for COX-2 inhibitory activity.[1]
Nitazoxanide Antiparasitic AgentThe nitrothiazole moiety is crucial for its mechanism of action.
Thiamine (Vitamin B1) VitaminThe thiazolium salt form is a cofactor for enzymes involved in carbohydrate metabolism.[1]

Conclusion

The thiazole ring is a testament to the power of fundamental chemical principles in driving practical innovation. Its aromaticity provides a stable and predictable platform, while the subtle asymmetries in its electronic structure create a rich and versatile reactivity profile. From the acidity of the C2 proton, enabling facile C-C bond formation, to the nucleophilicity of the C5 position for electrophilic functionalization, the thiazole core offers chemists a reliable toolkit for molecular construction. For professionals in drug development, a thorough understanding of this causality—the link between electronic structure and reactivity—is not merely academic; it is essential for the rational design of new chemical entities that are potent, selective, and possess favorable pharmacological properties. The continued exploration of thiazole chemistry will undoubtedly lead to the discovery of future medicines that address unmet clinical needs.

References

  • Wikipedia. Thiazole. Wikipedia, the free encyclopedia.

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole.

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  • Organic Chemistry Portal. Thiazole synthesis.

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4849.

  • Abdel-Wahab, B. F., & Mohamed, H. A. (2018). Pyrano[2,3-d]Thiazole: Synthesis. To Chemistry Journal, 1(2).

  • Kumar, R., & Singh, P. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 173-183.

  • Yusof, N. S. M., & Yamin, B. M. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Fundamental and Applied Sciences, 17(2), 209-217.

  • Ganapathi, K., & Venkataraman, K. (1945). Chemistry of the thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 22(6), 343-358.

  • Al-Jadiri, A. A. F., & Al-Juboori, A. M. H. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Chemical Review and Letters, 8, 849-855.

  • The Organic Chemistry Tutor. (2019, January 19). Hantzsch Thiazole Synthesis Reaction Mechanism. YouTube.

Sources

Exploratory

The Thiazole Scaffold: A Cornerstone of Modern Pharmaceuticals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Significance of the Thiazole Ring The thiazole ring, a five-membered aromatic heterocycle containing...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Thiazole Ring

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of a diverse array of therapeutic agents. From naturally occurring vitamins to life-saving synthetic drugs, the thiazole moiety is a recurring motif in pharmaceuticals targeting a wide spectrum of diseases. This guide provides an in-depth exploration of thiazole-containing pharmaceuticals, delving into their mechanisms of action, synthetic strategies, and the critical structure-activity relationships that govern their therapeutic efficacy.

The Versatility of Thiazole in Drug Design

The thiazole nucleus imparts favorable pharmacokinetic and pharmacodynamic properties to drug candidates. Its aromatic nature allows for π-π stacking interactions with biological targets, while the nitrogen and sulfur atoms can act as hydrogen bond acceptors. Furthermore, the thiazole ring is relatively stable to metabolic degradation, contributing to improved bioavailability and in vivo half-life of drug molecules. These attributes have been exploited in the development of drugs across numerous therapeutic areas, including antiviral, antifungal, and anticancer agents.

Case Studies: Thiazole-Containing Drugs in Clinical Practice

To illustrate the broad utility of the thiazole scaffold, this guide will focus on three distinct classes of pharmaceuticals, each represented by a prominent clinical agent:

  • Antiviral Therapy: Ritonavir

  • Antifungal Therapy: Abafungin

  • Oncology: Dasatinib

These examples will serve as a framework for understanding the nuanced roles of the thiazole ring in molecular recognition, target engagement, and overall pharmacological activity.

Section 1: Ritonavir - An Antiviral Powerhouse

Ritonavir is a pivotal drug in the management of Human Immunodeficiency Virus (HIV) infection. Initially developed as a protease inhibitor, its primary role in modern combination antiretroviral therapy (cART) is as a pharmacokinetic enhancer.

Mechanism of Action

Ritonavir's therapeutic utility stems from two distinct mechanisms of action:

  • HIV Protease Inhibition: Ritonavir is a potent inhibitor of the HIV-1 protease, an enzyme crucial for the cleavage of viral polyproteins into functional proteins required for viral maturation. By binding to the active site of the protease, ritonavir prevents this cleavage, resulting in the production of immature, non-infectious viral particles.[1]

  • Cytochrome P450 3A4 (CYP3A4) Inhibition: Ritonavir is a strong inhibitor of the CYP3A4 enzyme, a major drug-metabolizing enzyme in the liver. This inhibition is the basis for its use as a "booster" for other protease inhibitors. By slowing the metabolism of co-administered antiretrovirals, ritonavir increases their plasma concentrations and prolongs their half-life, thereby enhancing their antiviral efficacy and reducing the dosing frequency.

The dual action of Ritonavir is a prime example of rational drug design, where a single molecule addresses both a primary therapeutic target and a key pharmacokinetic challenge.

Synthesis of Ritonavir

The synthesis of Ritonavir is a multi-step process that has been refined over the years to improve efficiency and yield. A common synthetic route involves the following key steps:[2][3][4][5]

Experimental Protocol: Synthesis of Ritonavir

  • Formation of the N-protected valine derivative: L-valine is reacted with a suitable protecting group to protect the amino functionality.

  • Coupling with the thiazole moiety: The protected valine is then coupled with a pre-synthesized thiazole-containing fragment.

  • Amide bond formation: The resulting intermediate is coupled with a diamino alcohol core.

  • Deprotection and final modification: The protecting groups are removed, and the final carbamate group is introduced to yield Ritonavir.

Detailed step-by-step procedures can be found in the cited literature and often involve the use of coupling agents like DIC (N,N'-diisopropylcarbodiimide) and careful control of reaction conditions to ensure stereochemical integrity.[3][4]

Structure-Activity Relationship (SAR) of Thiazole-Based Antivirals

The thiazole ring in Ritonavir and other antiviral agents plays a crucial role in their activity. SAR studies have revealed that:

  • Substitution at the 2- and 4-positions of the thiazole ring significantly influences the inhibitory potency against HIV protease.[6]

  • The nature of the substituent at the 5-position can impact the pharmacokinetic properties of the molecule.

  • The thiazole ring itself contributes to the overall binding affinity through hydrophobic and van der Waals interactions with the enzyme's active site.

The development of novel thiazole-based antiviral agents continues to be an active area of research, with a focus on overcoming drug resistance and improving safety profiles.[7]

Section 2: Abafungin - A Dual-Action Antifungal Agent

Abafungin is a broad-spectrum antifungal agent that was developed for the topical treatment of fungal infections. It represents a unique class of thiazole-containing antifungals with a distinct mechanism of action.

Mechanism of Action

Abafungin exhibits a dual mechanism of action against fungal pathogens, contributing to its potent fungicidal activity:[8][9]

  • Inhibition of Ergosterol Biosynthesis: Abafungin inhibits the enzyme sterol C-24 methyltransferase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function.[8]

  • Direct Membrane Disruption: In addition to inhibiting ergosterol synthesis, Abafungin directly interacts with the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.[8]

This dual mechanism makes Abafungin effective against a wide range of fungi and may reduce the likelihood of resistance development.

Synthesis of Abafungin

The synthesis of Abafungin typically involves the construction of the substituted thiazole ring followed by the introduction of the guanidine moiety. A general synthetic approach is as follows:[10]

Experimental Protocol: Synthesis of Abafungin

  • Synthesis of the substituted 2-aminothiazole: This is often achieved through a Hantzsch-type synthesis, reacting a substituted α-haloketone with a thiourea derivative.

  • Formation of a single substituted urea: The 2-aminothiazole is reacted with a carbamate.[10]

  • Condensation to form the tetrahydropyrimidine ring: The urea intermediate is then condensed with a 3-substituted propylamine to form the final Abafungin molecule.[10]

The specific reaction conditions and reagents can be adapted to optimize the yield and purity of the final product.

Structure-Activity Relationship (SAR) of Thiazole-Containing Antifungals

The antifungal activity of thiazole derivatives is highly dependent on their substitution pattern. Key SAR insights include:

  • The nature of the substituent at the 4-position of the thiazole ring is critical for antifungal potency. In Abafungin, the bulky lipophilic group at this position is thought to enhance membrane interaction.

  • Modifications to the guanidine group can modulate the compound's solubility and pharmacokinetic properties.

  • The overall lipophilicity of the molecule plays a significant role in its ability to penetrate the fungal cell membrane.[11]

Section 3: Dasatinib - A Targeted Anticancer Therapy

Dasatinib is a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).

Mechanism of Action

Dasatinib functions as a multi-targeted kinase inhibitor, with its primary target being the BCR-ABL fusion protein, the hallmark of CML.

  • BCR-ABL Inhibition: Dasatinib binds to the ATP-binding site of the BCR-ABL kinase, inhibiting its activity. This blocks the downstream signaling pathways that promote cancer cell proliferation and survival, leading to apoptosis of the malignant cells.

  • Inhibition of other kinases: Dasatinib also inhibits other kinases involved in cancer progression, including SRC family kinases, c-KIT, and PDGFR. This broad-spectrum activity contributes to its efficacy in patients who have developed resistance to other tyrosine kinase inhibitors like imatinib.

Synthesis of Dasatinib

The synthesis of Dasatinib is a complex process that involves the assembly of the core thiazole-pyrimidine scaffold and subsequent functionalization. A representative synthetic strategy is outlined below:[1][12][13]

Experimental Protocol: Synthesis of Dasatinib

  • Construction of the 2-aminothiazole-5-carboxamide core: This is a crucial step that often involves multiple reactions to build the functionalized thiazole ring.

  • Coupling with the pyrimidine moiety: The thiazole core is then coupled with a substituted pyrimidine derivative.[13]

  • Introduction of the side chains: The final step involves the addition of the piperazine and the 2-chloro-6-methylphenyl groups to complete the Dasatinib molecule.[13]

The synthesis requires careful control of reaction conditions to achieve the desired regioselectivity and yield.

Structure-Activity Relationship (SAR) of Thiazole-Based Kinase Inhibitors

The development of Dasatinib and other thiazole-based kinase inhibitors has been guided by extensive SAR studies:[14][15][16]

  • The 2-aminothiazole moiety serves as a key pharmacophore for binding to the hinge region of the kinase domain.

  • The substituent at the 5-position of the thiazole ring is crucial for potency and selectivity. The carboxamide group in Dasatinib forms important hydrogen bonds with the target kinase.

  • The nature of the groups attached to the pyrimidine ring influences the overall inhibitory profile and pharmacokinetic properties of the molecule. Modifications at these positions can be used to tune the selectivity for different kinases.[17]

Section 4: The Hantzsch Thiazole Synthesis: A Foundational Reaction

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most widely used methods for the construction of the thiazole ring. Its versatility and reliability have made it an indispensable tool in the synthesis of thiazole-containing pharmaceuticals.

Reaction Mechanism

The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide. The reaction proceeds through the following steps:

  • Nucleophilic attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the haloketone, displacing the halide ion.

  • Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon, forming a five-membered ring.

  • Dehydration: Elimination of a molecule of water leads to the formation of the aromatic thiazole ring.

Experimental Protocol: A General Procedure for the Hantzsch Thiazole Synthesis [18][19][20][21][22]

  • Dissolve the thioamide in a suitable solvent (e.g., ethanol, methanol).

  • Add the α-haloketone to the solution.

  • Heat the reaction mixture to reflux for a specified period.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate) to precipitate the thiazole product.[18]

  • Isolate the product by filtration and purify by recrystallization.

The specific reaction conditions, including solvent, temperature, and reaction time, may need to be optimized for different substrates.

Visualization of Key Concepts

To further elucidate the concepts discussed in this guide, the following diagrams are provided:

Ritonavir_MoA Ritonavir Ritonavir HIV_Protease HIV Protease Ritonavir->HIV_Protease Inhibits CYP3A4 CYP3A4 Ritonavir->CYP3A4 Inhibits Metabolism Metabolism of Other PIs Ritonavir->Metabolism Decreases Viral_Polyproteins Viral Polyproteins HIV_Protease->Viral_Polyproteins Cleaves Other_PIs Other Protease Inhibitors CYP3A4->Other_PIs Metabolizes Functional_Proteins Functional Viral Proteins Viral_Polyproteins->Functional_Proteins Viral_Maturation Viral Maturation Functional_Proteins->Viral_Maturation

Caption: Mechanism of action of Ritonavir.

Abafungin_MoA Abafungin Abafungin Sterol_Methyltransferase Sterol C-24 Methyltransferase Abafungin->Sterol_Methyltransferase Inhibits Fungal_Cell_Membrane Fungal Cell Membrane Abafungin->Fungal_Cell_Membrane Directly Disrupts Ergosterol_Biosynthesis Ergosterol Biosynthesis Sterol_Methyltransferase->Ergosterol_Biosynthesis Ergosterol Ergosterol Ergosterol_Biosynthesis->Ergosterol Ergosterol->Fungal_Cell_Membrane Component of Membrane_Integrity Membrane Integrity Fungal_Cell_Membrane->Membrane_Integrity Cell_Death Fungal Cell Death Fungal_Cell_Membrane->Cell_Death Membrane_Integrity->Cell_Death Dasatinib_MoA Dasatinib Dasatinib BCR_ABL BCR-ABL Kinase Dasatinib->BCR_ABL Inhibits SRC_Kinases SRC Family Kinases Dasatinib->SRC_Kinases Inhibits Apoptosis Apoptosis Dasatinib->Apoptosis Induces Signaling_Pathways Downstream Signaling Pathways BCR_ABL->Signaling_Pathways Activates SRC_Kinases->Signaling_Pathways Activates Cell_Proliferation Cancer Cell Proliferation Signaling_Pathways->Cell_Proliferation Promotes

Caption: Mechanism of action of Dasatinib.

Hantzsch_Synthesis Alpha_Haloketone α-Haloketone Intermediate Intermediate Alpha_Haloketone->Intermediate Thioamide Thioamide Thioamide->Intermediate Cyclization Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Thiazole Thiazole Dehydration->Thiazole

Caption: Hantzsch Thiazole Synthesis Workflow.

Conclusion: The Future of Thiazole-Based Drug Discovery

The thiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its versatility and favorable physicochemical properties ensure its continued relevance in drug design. Future research in this area will likely focus on the development of more selective and potent thiazole-containing drugs with improved safety profiles. The exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of thiazole derivatives will be crucial for the successful development of the next generation of thiazole-based pharmaceuticals. The insights provided in this guide are intended to serve as a valuable resource for researchers and scientists working at the forefront of this exciting and impactful field.

References

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). MDPI. Retrieved January 23, 2026, from [Link]

  • A process for the synthesis of ritonavir. (2006). Google Patents.
  • Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. Retrieved January 23, 2026, from [Link]

  • Synthesis process of dasatinib and intermediate thereof. (2013). Google Patents.
  • Preparation of abafungin and analogues thereof. (n.d.). Google Patents.
  • Modes of action of the new arylguanidine abafungin beyond interference with ergosterol biosynthesis and in vitro activity against medically important fungi. (2008). PubMed. Retrieved January 23, 2026, from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 23, 2026, from [Link]

  • Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. (2016). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

  • Innovations in Antifungal Drug Discovery among Cell Envelope Synthesis Enzymes through Structural Insights. (2024). MDPI. Retrieved January 23, 2026, from [Link]

  • Synthesis and structure-activity relationship of trisubstituted thiazoles as Cdc7 kinase inhibitors. (2012). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Anti-viral activity of thiazole derivatives: an updated patent review. (2021). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis methods and purification methods of dasatinib. (2011). Google Patents.
  • A method of preparing Ritonavir. (2017). Google Patents.
  • Modes of Action of the New Arylguanidine Abafungin beyond Interference with Ergosterol Biosynthesis and in vitro Activity against Medically Important Fungi. (2008). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Thiazole Compounds as Antiviral Agents: An Update. (2020). PubMed. Retrieved January 23, 2026, from [Link]

  • A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). (2017). viXra.org. Retrieved January 23, 2026, from [Link]

  • A PROCESS FOR THE SYNTHESIS OF RITONAVIR. (2006). Patent 1133485. Retrieved January 23, 2026, from [Link]

  • Structure-activity relationship studies of thiazole-based derivatives leading to the identification of novel and potent SARS-CoV-2 main protease inhibitors. (2025). PubMed. Retrieved January 23, 2026, from [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). R Discovery. Retrieved January 23, 2026, from [Link]

  • Synthesis of ritonavir showing the formation of three phenol... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • dasatinib. (2025). NSSG Chemotherapy Protocol. Retrieved January 23, 2026, from [Link]

  • Modes of Action of the New Arylguanidine Abafungin beyond Interference with Ergosterol Biosynthesis and in vitro Activity against Medically Important Fungi. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). MDPI. Retrieved January 23, 2026, from [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

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Protocols & Analytical Methods

Method

The (2-Bromothiazol-4-yl)methanamine Scaffold in Antifungal Drug Discovery: A Practical Guide to Synthesis and Evaluation

For Researchers, Scientists, and Drug Development Professionals The relentless rise of invasive fungal infections, coupled with the growing challenge of antifungal resistance, necessitates the urgent development of novel...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of invasive fungal infections, coupled with the growing challenge of antifungal resistance, necessitates the urgent development of novel therapeutic agents. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the thiazole nucleus stands out as a privileged structure, present in numerous approved antimicrobial drugs. This guide focuses on the strategic application of a specific, yet underexplored, building block—(2-Bromothiazol-4-yl)methanamine—in the rational design and synthesis of new antifungal candidates. We will delve into the synthetic pathways, provide detailed experimental protocols, and outline the methodologies for evaluating the antifungal efficacy of the resulting compounds.

The Thiazole Moiety: A Cornerstone in Antifungal Chemistry

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a key pharmacophore in a variety of clinically significant drugs.[1][2] Its prevalence in antifungal agents is noteworthy, with compounds like isavuconazole and ravuconazole demonstrating the therapeutic potential of this scaffold.[1] The mechanism of action for many thiazole-based antifungals involves the inhibition of crucial fungal enzymes, such as cytochrome P450 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][3] Disruption of ergosterol synthesis leads to altered membrane permeability and, ultimately, fungal cell death.[3]

(2-Bromothiazol-4-yl)methanamine: A Versatile Synthon

(2-Bromothiazol-4-yl)methanamine presents a unique combination of reactive sites, making it an attractive starting material for the synthesis of diverse compound libraries. The primary amine at the 4-methyl position allows for a wide range of derivatization reactions, most notably N-acylation, to introduce various lipophilic and electronically diverse substituents. The bromine atom at the 2-position offers a handle for further modifications, such as cross-coupling reactions, although this guide will primarily focus on leveraging the methanamine moiety.

Rationale for N-Acylation

The primary amino group of (2-Bromothiazol-4-yl)methanamine is a key site for chemical modification. N-acylation, the reaction of the amine with a carboxylic acid or its activated derivative, is a robust and versatile method for introducing a wide array of functionalities. This approach is guided by the following principles:

  • Modulation of Lipophilicity: The introduction of various acyl groups allows for the fine-tuning of the molecule's lipophilicity, which is a critical parameter for cell membrane penetration and target engagement.[4]

  • Introduction of Pharmacophoric Features: Carboxylic acids bearing other known antifungal pharmacophores (e.g., aromatic rings, heterocyclic systems) can be coupled to the (2-Bromothiazol-4-yl)methanamine core to create hybrid molecules with potentially enhanced activity.

  • Structure-Activity Relationship (SAR) Studies: A systematic variation of the acyl substituent enables the exploration of SAR, providing insights into the structural requirements for optimal antifungal potency.

Synthetic Protocol: N-Acylation of (2-Bromothiazol-4-yl)methanamine

This section provides a detailed, step-by-step protocol for the synthesis of N-acyl derivatives of (2-Bromothiazol-4-yl)methanamine. The procedure is exemplified by the reaction with a generic carboxylic acid.

Materials and Reagents
  • (2-Bromothiazol-4-yl)methanamine hydrochloride

  • Carboxylic acid of interest

  • Thionyl chloride (SOCl₂)

  • Dry Tetrahydrofuran (THF)

  • Triethylamine (Et₃N)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Experimental Workflow

The synthesis is a two-step process involving the activation of the carboxylic acid followed by amide bond formation.

Figure 1: General workflow for the N-acylation of (2-Bromothiazol-4-yl)methanamine.

Detailed Protocol

Step 1: Formation of the Acyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the carboxylic acid (1.0 eq).

  • Carefully add thionyl chloride (2.0 eq) to the flask.

  • Heat the reaction mixture to reflux and stir for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude acyl chloride is typically used in the next step without further purification.

Causality: Carboxylic acids are not reactive enough to directly form an amide bond with the amine under mild conditions. Conversion to the more reactive acyl chloride is a standard and efficient method to activate the carboxyl group for nucleophilic attack by the amine.

Step 2: Amide Coupling Reaction

  • Dissolve (2-Bromothiazol-4-yl)methanamine hydrochloride (1.0 eq) in dry THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (2.2 eq) to the suspension and stir for 15 minutes at room temperature to liberate the free amine.

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve the crude acyl chloride from Step 1 in a small amount of dry THF and add it dropwise to the amine solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

Causality: The reaction is performed at low temperature to control the exothermicity of the acylation reaction. Triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

Step 3: Work-up and Purification

  • Quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-acyl-(2-Bromothiazol-4-yl)methanamine derivative.

In Vitro Antifungal Activity Evaluation

The synthesized compounds should be evaluated for their antifungal activity against a panel of clinically relevant fungal strains. The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Fungal Strains

A representative panel of fungal strains should be used, including:

  • Candida albicans (e.g., ATCC 90028)

  • Non-albicans Candida species (e.g., C. glabrata, C. parapsilosis)

  • Aspergillus fumigatus

  • Clinical isolates, including drug-resistant strains, if available.

Broth Microdilution Assay Protocol

This protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Figure 2: Workflow for the broth microdilution antifungal susceptibility test.

Protocol:

  • Compound Preparation: Prepare stock solutions of the synthesized compounds and a reference antifungal drug (e.g., fluconazole) in dimethyl sulfoxide (DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in RPMI-1640 medium to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension in sterile saline, adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include positive (no drug) and negative (no inoculum) controls.

  • Incubation: Incubate the plates at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Data Presentation

The antifungal activity data should be summarized in a clear and concise table for easy comparison.

CompoundFungal StrainMIC (µg/mL)
Derivative 1 Candida albicansValue
Candida glabrataValue
Derivative 2 Candida albicansValue
Candida glabrataValue
Fluconazole Candida albicansValue
Candida glabrataValue

Preliminary Mechanistic Insights

While detailed mechanistic studies are beyond the scope of this initial guide, preliminary insights can be gained through computational methods.

Molecular Docking

Molecular docking studies can be performed to predict the binding mode and affinity of the synthesized compounds to the active site of fungal CYP51. This can help to rationalize the observed SAR and guide the design of more potent inhibitors.

Figure 3: A simplified workflow for molecular docking studies.

Conclusion and Future Directions

The strategic use of (2-Bromothiazol-4-yl)methanamine as a starting material provides a viable pathway for the synthesis of novel antifungal agents. The N-acylation route offers a straightforward and versatile method for generating a library of derivatives with diverse physicochemical properties. The subsequent evaluation of these compounds using standardized antifungal susceptibility testing will identify promising lead candidates for further optimization. Future work should focus on expanding the library of derivatives, exploring other modifications at the 2-position of the thiazole ring, and conducting more in-depth mechanistic studies to elucidate the precise mode of action of the most active compounds.

References

  • Thiazole is a five-membered heterocycle, part of the azoles group containing one nitrogen heteroatom and one sulfur heteroatom. It is found in a series of authorized antimicrobial drugs, such as aztreonam, and various cephalosporins (including the newest cefiderocol), abafungin, isavuconazole, ravuconazole, ethaboxam, and myxothiazol, thus underlining the importance of this nucleus for antimicrobial activity. [Source: An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - NIH, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381387/]
  • The high lipophilicity of the derivatives was related with their high antifungal activity. [Source: The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC - NIH, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8388161/]
  • The thiazole heterocycle is one of the most common moieties found in various drugs. Using 2-aminothiazole as the core structure, the amino group was functionalized with an amide. As a result, 30 trisubstituted 2-amino-4, 5-diarylthiazole derivatives were synthesized, with different substitutions introduced at the C2, C4, and C5 positions. The anti-Candida albicans biological activities of these synthetic compounds on five kinds of Candida albicans at different concentrations were detected by the microdilution method. [Source: Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - NIH, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10950965/]
  • Thiazole antifungals function by inhibiting the cytochrome P450 demethylase enzyme, which is vital in converting lanosterol to ergosterol within fungal cell membranes. This inhibition leads to an accumulation of lanosterol, resulting in altered membrane permeability and ultimately cell death. [Source: Thiazole antifungals | Research Starters - EBSCO, URL: https://www.ebsco.com/research-starters/thiazole-antifungals]
  • The 2-aminothiazole grouping is a significant feature of many series of biologically active molecules, including antibiotics, anticancer agents and NSAIDs. [Source: Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - NIH, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11388550/]
  • The amide of 2-amino-4-phenyl-5-phenylazothiazoles derivatives 110 (Scheme 31) was obtained when 2-amino-4-phenyl-5-phenylazothiazole was acylated with appropriate substituted aromatic acid chlorides by employing the Schotten–Bauman synthesis protocol. All the synthesized compounds showed good antimicrobial activity against E. coli, S. aureus, A. niger and A. oryzaeto. [Source: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI, URL: https://www.mdpi.com/1420-3049/26/5/1449]
  • The reaction of 2-aminothiazole derivatives 114 and 115 with the anhydride derivative 113 gave a group of new 2-(4-arylthiazol-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7- ethanoisoindole1,3(2H)-dione derivatives 116 and 117 (Scheme 33). According to MIC values, derivatives 117 (R1 = OCH3) and 117 (R1 = CH3) presented remarkable efficacy toward E. coli. [Source: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI, URL: https://www.mdpi.com/1420-3049/26/5/1449]
  • The newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives showed very strong activity (MIC < 10 µg/mL) towards two reference Candida albicans ATCC 2091 and Candida albicans ATCC 10231 strains (with MIC = 0.015–3.91 µg/mL). [Source: The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC - NIH, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8388161/]
  • A series of 21 novel N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides (4a–4p) as well as a series of N′-(halophenylmethylidene)-1,2-benzothiazole-3-acetohydrazides (3h–3p) have been synthesized and evaluated for their antimicrobial activity against eight bacterial and eight fungal species... The best antifungal activity was observed for compounds 4p and 3h. [Source: New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents - PMC - NIH, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270278/]
  • The substituted thiophen-2-amine 3 was converted into the desired N-(thiophen-2-yl) nicotinamide derivatives 4a~4s through acylation with the obtained acyl chloride 2 under basic conditions. [Source: Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives, URL: https://www.mdpi.com/1422-0067/23/19/11877]
  • Acylation of 2-amino-4-bromo and 2-amino-4-chlorothiazole...anhydrous acylation in THF using Et3N as base gave a slow, complex reaction. [Source: Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - NIH, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11388550/]
  • In the laboratory, carboxylic acids are converted into acid chlorides by treatment with thionyl chloride, SOCl₂. This reaction occurs by a nucleophilic acyl substitution pathway in which the carboxylic acid is first converted into an acyl chlorosulfite intermediate, thereby replacing the –OH of the acid with a much better leaving group. The chlorosulfite then reacts with a nucleophilic chloride ion. [Source: 21.3: Reactions of Carboxylic Acids - Chemistry LibreTexts, URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/21%3A_Carboxylic_Acids_and_Their_Derivatives/21.03%3A_Reactions_of_Carboxylic_Acids]
  • The desired 2-hydrazinyl-4-phenyl-1,3-thiazoles (7a–e) were synthesized in a two-step process, by classical condensation of the carbonyl group with thiosemicarbazide in refluxing ethanol, in the presence of glacial acetic acid as catalyst, followed by heterocyclization with the corresponding α-halocarbonyl compounds. [Source: Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC - PubMed Central, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6631899/]
  • The stock solutions (1 mg/mL) were prepared by dissolving the tested compounds and the reference antifungal drug, fluconazole, in sterile DMSO. The MIC and MFC values were determined through the broth microdilution method. [Source: Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - MDPI, URL: https://www.mdpi.com/1424-8247/12/10/168]
  • In this study, a series of novel thiazol-2(3H)-imine (2a–2j) were designed, synthesized, and characterized by means of 1H NMR, 13C NMR, and HRMS spectral analyses. In vitro antifungal activity was performed using a modified EUCAST protocol. Two of the synthesized compounds (2d and 2e) showed activity against Candida albicans and Candida parapsilosis. [Source: Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC - PubMed Central, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10453303/]
  • (2-Bromothiazol-4-yl)methanamine is a commercially available chemical compound. [Source: 933749-24-7 | (2-Bromothiazol-4-yl)methanamine - ChemScene, URL: https://www.chemscene.com/products/2-Bromothiazol-4-yl-methanamine-933749-24-7.html]
  • The amide derived from 2-aminothiazole bearing the thiophene residue exhibited the highest inhibitory activity against Gram -ve Escherichia coli, Gram +ve Staphylococcus aureus and yeast Candida albicans. Furthermore, this amide was found to be more potent against fungus Aspergillus niger than reference drugs. [Source: Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide, URL: https://www.tsijournals.com/articles/synthesis-characterization-and-antimicrobial-evaluation-of-some-thiazolederived-carbamates-semicarbazones-amides-and-carboxamid.pdf]
  • Thiazole, one of the most common five-membered heterocyclic compounds, has a nitrogen atom at position 3 and a sulfur atom at position 1, and many of its natural and synthetic derivatives exhibit different biological behaviour. [Source: An Overview of Thiazole Derivatives and its Biological Activities, URL: https://wjpr.s3.ap-south-1.amazonaws.com/article_issue/1694757305.pdf]

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Application

The Hantzsch Synthesis: A Robust and Versatile Protocol for Substituted Thiazoles in Drug Discovery

Introduction: The Enduring Significance of the Thiazole Moiety The thiazole ring system is a cornerstone of medicinal chemistry, forming the structural core of a multitude of natural products and synthetic pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Thiazole Moiety

The thiazole ring system is a cornerstone of medicinal chemistry, forming the structural core of a multitude of natural products and synthetic pharmaceuticals.[1] Its prevalence in clinically approved drugs, such as the antiretroviral Ritonavir and the anticancer agent Tiazofurin, underscores the profound impact of this heterocyclic scaffold on modern medicine. The unique electronic properties and the ability of the thiazole nucleus to engage in various biological interactions make it a privileged structure in the design of novel therapeutic agents.[1] The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most reliable and widely utilized methods for constructing this vital heterocyclic ring, owing to its operational simplicity and broad substrate scope.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of the Hantzsch synthesis for preparing a diverse range of substituted thiazoles.

Mechanistic Insights: The Chemical Rationale Behind the Hantzsch Synthesis

A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting unforeseen challenges. The Hantzsch synthesis is a classic condensation reaction that proceeds through a well-defined sequence of steps, initiated by the reaction of an α-haloketone with a thioamide or a related sulfur-containing nucleophile like thiourea.[3]

The generally accepted mechanism can be delineated into three primary stages:

  • S-Alkylation: The reaction commences with the nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic α-carbon of the haloketone. This step, a classic SN2 reaction, results in the formation of an intermediate S-alkylated thioamide salt. The high nucleophilicity of the sulfur atom is a key driving force for this initial transformation.[2]

  • Intramolecular Cyclization: The intermediate from the S-alkylation step then undergoes an intramolecular cyclization. The nitrogen atom of the thioamide attacks the carbonyl carbon of the original α-haloketone moiety, leading to the formation of a five-membered heterocyclic ring intermediate, a hydroxythiazoline.

  • Dehydration and Aromatization: The final step involves the acid-catalyzed dehydration of the hydroxythiazoline intermediate. The elimination of a water molecule results in the formation of a stable, aromatic thiazole ring, which is the thermodynamic driving force for the completion of the reaction.[4]

Caption: The mechanistic pathway of the Hantzsch thiazole synthesis.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of representative substituted thiazoles. These protocols are designed to be self-validating and serve as a starting point for further optimization based on specific substrate requirements.

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole

This protocol outlines the classic synthesis of a 2-aminothiazole, a common building block in medicinal chemistry, using 2-bromoacetophenone and thiourea.[3]

Materials:

  • 2-Bromoacetophenone (5.0 mmol, 1.0 g)

  • Thiourea (7.5 mmol, 0.57 g)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Deionized water

  • 20 mL scintillation vial with a stir bar

  • Hot plate stirrer

  • Buchner funnel and filter flask

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a stir bar to the vial.

  • Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes. The reaction should be monitored for the formation of a precipitate.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. This will neutralize the hydrobromic acid formed during the reaction and precipitate the neutral thiazole product.

  • Filter the resulting precipitate through a Buchner funnel.

  • Wash the filter cake with deionized water to remove any inorganic salts.

  • Allow the collected solid to air dry on a watch glass. The product is often pure enough for characterization without further purification.

Protocol 2: One-Pot Synthesis of Substituted 2,4-Disubstituted Thiazoles

This protocol describes a more contemporary, one-pot approach that can be adapted for a variety of substituted thiazoles, often employing microwave irradiation to accelerate the reaction.[5]

Materials:

  • Substituted α-bromoacetophenone (e.g., 2-bromo-1-(4-fluorophenyl)ethanone) (1.0 mmol)

  • Substituted thiosemicarbazide or thioamide (1.0 mmol)

  • Ethanol (5 mL)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine the substituted α-bromoacetophenone (1.0 mmol) and the corresponding thiosemicarbazide or thioamide (1.0 mmol).

  • Add ethanol (5 mL) as the solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 100-120°C) for a short duration (e.g., 10-15 minutes). The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]

  • After completion, cool the reaction vessel to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with cold methanol, and recrystallize from a suitable solvent like ethanol to obtain the pure product.

Caption: A generalized experimental workflow for Hantzsch thiazole synthesis.

Data Presentation: A Survey of Substituted Thiazole Synthesis

The versatility of the Hantzsch synthesis is demonstrated by its applicability to a wide range of substrates, affording thiazoles with diverse substitution patterns. The following table summarizes representative examples, highlighting the reaction conditions and corresponding yields.

α-HaloketoneThio-componentSolventTemperature (°C)TimeProductYield (%)Reference
2-BromoacetophenoneThioureaMethanol10030 min2-Amino-4-phenylthiazole>90[3]
2-Bromo-1-(4-bromophenyl)ethanoneThiosemicarbazideEthanol/H₂O653.5 h4-(4-Bromophenyl)-2-(hydrazinyl)thiazole derivative84-89[1]
ChloroacetoneAcetamide/P₄S₁₀BenzeneReflux30 min2,4-Dimethylthiazole41-45[6]
Ethyl bromopyruvateBoc-D-alanine thioamideDMERT12 hEthyl (R)-2-(1-N-Boc-amino)ethylthiazole-4-carboxylate95[2]
2-bromo-4-fluoroacetophenoneAryl-substituted thiosemicarbazonesEthanolReflux4-5 h2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles72-85[3]
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea & BenzaldehydesEthanol/H₂O653.5 hSubstituted Hantzsch thiazole derivatives79-90[7]

Field-Proven Insights: Troubleshooting and Optimization

While the Hantzsch synthesis is generally robust, certain experimental parameters can significantly influence its outcome. A nuanced understanding of these factors is crucial for maximizing yield and purity.

Regioselectivity

In the reaction of α-haloketones with N-monosubstituted thioureas, the regioselectivity of the cyclization is a critical consideration. Under neutral or basic conditions, the reaction typically yields the 2-(N-substituted amino)thiazole isomer exclusively. However, under strongly acidic conditions, a mixture of the 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole can be formed. The choice of reaction conditions is therefore paramount in directing the synthesis towards the desired regioisomer.

Side Reactions and Purification

The primary side reactions in Hantzsch synthesis often involve self-condensation of the α-haloketone or decomposition of the thioamide under harsh conditions. To minimize these, it is advisable to use purified reagents and maintain careful temperature control.

Purification strategies are dependent on the nature of the thiazole product. For many 2-aminothiazoles, precipitation from the reaction mixture upon neutralization yields a product of high purity.[4] For other substituted thiazoles, particularly those that are oils or low-melting solids, purification by column chromatography on silica gel is often necessary.[8] Recrystallization from a suitable solvent, such as ethanol or ethyl acetate/hexane mixtures, is a common final purification step to obtain analytically pure material.

Conclusion: The Hantzsch Synthesis as a Modern Drug Discovery Tool

The Hantzsch thiazole synthesis, despite its long history, remains an indispensable tool in the arsenal of the medicinal chemist. Its reliability, versatility, and the biological significance of its products ensure its continued relevance in drug discovery and development. By understanding the underlying mechanism and the key experimental parameters that govern its outcome, researchers can effectively leverage this powerful reaction to construct novel thiazole-containing molecules with therapeutic potential. The protocols and insights provided herein serve as a comprehensive resource for the successful application of the Hantzsch synthesis in the modern research laboratory.

References

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available at: [Link]

  • Bouherrou, S., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 757. Available at: [Link]

  • Chem Help Asap. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]

  • Facchinetti, V., et al. (2016). Hantzsch condensation of 2-bromoacetophenones with thiourea or selenourea enables a simple, fast, and eco-friendly solvent-free synthesis of 2-aminothiazoles and 2-amino-1,3-selenazoles without the use of a catalyst. Synthesis, 48(03), 437-440. Available at: [Link]

  • Kumar, A., et al. (2011). An Efficient and Rapid Synthesis of 2-amino-4-arylthiazoles Employing Microwave Irradiation in Water. E-Journal of Chemistry, 8(3), 1335-1339. Available at: [Link]

  • Li, P., et al. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Organic & Biomolecular Chemistry, 15(25), 5353-5357. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Available at: [Link]

  • Pattan, S. R., et al. (2009). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 71(5), 578–582. Available at: [Link]

  • Pattan, S. R., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 757. Available at: [Link]

  • Wang, Z. (2010). Hantzsch Thiazole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. Available at: [Link]

  • Wipf, P., & Venkatraman, S. (1996). A New Hantzsch-Type Thiazole Synthesis. The Journal of Organic Chemistry, 61(23), 8004–8005. Available at: [Link]

  • 2,4-Dimethylthiazole. Organic Syntheses. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Cross-Coupling Conditions for 2-Bromothiazoles

Welcome to the technical support center for the optimization of cross-coupling reactions involving 2-bromothiazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of cross-coupling reactions involving 2-bromothiazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance the success of your experiments.

Introduction: The Unique Challenges of 2-Bromothiazoles in Cross-Coupling

The 2-bromothiazole moiety is a crucial building block in medicinal chemistry and materials science. However, its successful functionalization via palladium-catalyzed cross-coupling reactions is not always straightforward. The electron-deficient nature of the thiazole ring and the potential for the sulfur and nitrogen heteroatoms to coordinate with the palladium catalyst can lead to unique challenges. This guide will provide you with the expertise to overcome these hurdles and achieve high-yielding, reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling with 2-bromothiazole sluggish or failing?

A1: Low reactivity in Suzuki-Miyaura couplings of 2-bromothiazoles can stem from several factors. The electron-deficient nature of the 2-thiazolyl group can make oxidative addition of the Pd(0) catalyst to the C-Br bond the rate-limiting step. Additionally, the boronic acid partner may not be sufficiently activated.[1][2] Consider the following:

  • Catalyst and Ligand: Employing bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos can enhance the rate of oxidative addition.[3] Pre-formed palladium catalysts, like palladacycles, can also improve catalyst turnover.[4]

  • Base Selection: The choice of base is critical for activating the boronic acid.[2] For 2-bromothiazoles, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃.[3]

  • Solvent: A mixture of a non-polar solvent (e.g., dioxane, toluene) and a polar aprotic solvent (e.g., DMF) or water can improve solubility and reaction rates.[3]

  • Copper(I) Co-catalyst: For particularly challenging couplings with electron-deficient heterocyclic boronates, the addition of a copper(I) salt (e.g., CuI) can significantly enhance yields, possibly by facilitating a more favorable transmetalation pathway.[5][6]

Q2: I am observing significant amounts of homocoupling of my boronic acid in my Suzuki reaction. What can I do to minimize this?

A2: Homocoupling of the boronic acid is a common side reaction, often exacerbated by high temperatures and the presence of oxygen. To mitigate this:

  • Degassing: Thoroughly degas your reaction mixture to remove dissolved oxygen.

  • Temperature Control: Run the reaction at the lowest effective temperature.

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling.

Q3: My Sonogashira coupling of 2-bromothiazole is not proceeding to completion. What are the key parameters to investigate?

A3: Sonogashira couplings with aryl bromides can be limited by the rate of oxidative addition.[7] For 2-bromothiazoles, consider these points:

  • Catalyst System: While the classic Pd(PPh₃)₄/CuI system can work, more robust catalysts like Pd(dppf)Cl₂ may be necessary.[7]

  • Base: An amine base, typically triethylamine or diisopropylamine, is crucial and often serves as a co-solvent.[8][9] Ensure it is dry and freshly distilled.

  • Solvent: Anhydrous and anaerobic conditions are generally recommended, although newer protocols have been developed that are less stringent.[8] Solvents like THF or DMF are commonly used.

  • Temperature: Aryl bromides often require higher temperatures (80-100 °C) compared to their iodide counterparts.[7]

Q4: I am observing a black precipitate (palladium black) in my reaction. What does this mean and how can I prevent it?

A4: The formation of palladium black indicates catalyst decomposition, which will halt the catalytic cycle. This can be caused by:

  • High Temperatures: Prolonged heating at high temperatures can lead to catalyst agglomeration.

  • Inadequate Ligand: The ligand's role is to stabilize the palladium center. If the ligand is not robust enough or is present in an insufficient amount, the catalyst can decompose. Consider using a higher ligand-to-palladium ratio or switching to a more sterically demanding and electron-rich ligand.

  • Impure Reagents: Ensure all reagents and solvents are pure and anhydrous (where required).

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Action Scientific Rationale
Inefficient Oxidative Addition Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos). Use a pre-catalyst like a G3 or G4 palladacycle.Bulky, electron-rich ligands accelerate the oxidative addition of the palladium catalyst to the C-Br bond, which is often the rate-determining step for electron-deficient substrates.[1][3]
Poor Boronic Acid Activation Use a stronger base (e.g., K₃PO₄, Cs₂CO₃). Ensure the base is finely powdered.The base is required to form the more nucleophilic boronate species, which facilitates transmetalation to the palladium center.[2]
Protodeboronation of Boronic Acid Use a milder base (if the reaction allows) or a less protic solvent system. Avoid excessive heating.Overly strong bases or the presence of excess water can lead to the cleavage of the C-B bond in the boronic acid, rendering it inactive.[3]
Catalyst Inhibition by Heteroatoms Consider a ligandless approach where the thiazole nitrogen may participate in forming a palladacycle intermediate.[10]In some cases, the substrate itself can act as a ligand. For benzothiazoles, a ligand-free methodology has been shown to be effective.[10]
Issue 2: Heck Reaction Failure or Low Selectivity
Potential Cause Troubleshooting Action Scientific Rationale
Low Catalyst Activity Use a phosphine-free catalyst system (e.g., Pd(OAc)₂) or a pre-catalyst.For some Heck reactions, phosphine ligands can be detrimental. The choice of catalyst is highly substrate-dependent.[11]
Incorrect Base/Solvent Combination Screen different bases (e.g., Et₃N, K₂CO₃) and solvents (e.g., DMF, NMP, MeCN).[12][13]The base is crucial for regenerating the active Pd(0) catalyst. The solvent can significantly influence reaction rates and solubility.[13]
Alkene Isomerization Add a silver or thallium salt to promote reductive elimination.These salts can facilitate the reductive elimination step, preventing unwanted isomerization of the alkene coupling partner.
Dehalogenation Side Reaction Add a bromide source (e.g., TBAB) to the reaction mixture.The presence of bromide ions can suppress the undesired dehalogenation of the starting material.
Issue 3: Challenges in Sonogashira Coupling
Potential Cause Troubleshooting Action Scientific Rationale
Sluggish Oxidative Addition Increase the reaction temperature. Consider using a more reactive palladium source.The C-Br bond of 2-bromothiazole can be challenging to activate. Higher temperatures provide the necessary energy to overcome this barrier.[7]
Glaser Homocoupling of the Alkyne Ensure strictly anaerobic conditions. Use a slight excess of the alkyne.The copper co-catalyst can promote the oxidative homocoupling of the terminal alkyne in the presence of oxygen.
Decomposition of Copper Acetylide Use a freshly opened or purified source of CuI.The quality of the copper co-catalyst is critical for the formation of the copper acetylide intermediate, which then undergoes transmetalation.[9]
Inhibition by Amine Base Use a bulky amine base like diisopropylethylamine (DIPEA).The amine base can sometimes coordinate to the palladium center and inhibit catalysis. A bulkier base is less likely to do so.

Comparative Overview of Cross-Coupling Reactions for 2-Bromothiazoles

Reaction Type Coupling Partner Typical Catalyst System Common Bases Key Advantages Potential Drawbacks
Suzuki-Miyaura Boronic acids/estersPd(OAc)₂ or Pd₂(dba)₃ with phosphine ligands (e.g., SPhos, XPhos)K₃PO₄, Cs₂CO₃, K₂CO₃High functional group tolerance, commercially available reagents, relatively mild conditions.[14]Potential for protodeboronation and homocoupling.
Heck AlkenesPd(OAc)₂, PdCl₂(PPh₃)₂Et₃N, K₂CO₃Atom economical (no organometallic reagent needed).[11]Can require higher temperatures, regioselectivity can be an issue.
Sonogashira Terminal AlkynesPdCl₂(PPh₃)₂/CuI, Pd(dppf)Cl₂/CuIEt₃N, DIPEADirect introduction of an alkyne functionality, generally high yields.[8][14]Requires a copper co-catalyst (can lead to homocoupling), sensitive to oxygen.[9]
Buchwald-Hartwig Primary/Secondary AminesPd(OAc)₂ or Pd₂(dba)₃ with specialized ligands (e.g., BINAP, Xantphos)NaOtBu, K₃PO₄, Cs₂CO₃Powerful method for C-N bond formation.[15][16]Can be sensitive to air and moisture, requires careful ligand selection.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Bromothiazole

This protocol is a starting point and should be optimized for each specific substrate combination.

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-bromothiazole (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)), and the phosphine ligand (e.g., SPhos (4 mol%)).

  • Addition of Base and Solvent: Add the base (e.g., K₃PO₄ (2.0 mmol)) to the flask.

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1, 5 mL) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Heck Coupling of 2-Bromothiazole
  • Reaction Setup: In a sealed tube, combine 2-bromothiazole (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)), and the base (e.g., Et₃N (2.0 mmol)).

  • Solvent Addition: Add the solvent (e.g., DMF, 5 mL).

  • Reaction: Seal the tube and heat the mixture to the desired temperature (e.g., 100-120 °C) with stirring. Monitor the reaction by GC-MS or LC-MS.[17]

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.[17]

  • Purification: Purify the residue by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling of 2-Bromothiazole
  • Reaction Setup: To a Schlenk flask, add 2-bromothiazole (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂ (3 mol%)), and the copper co-catalyst (e.g., CuI (5 mol%)).

  • Degassing: Evacuate and backfill the flask with an inert gas three times.

  • Addition of Solvent, Base, and Alkyne: Add the degassed solvent (e.g., THF, 5 mL), the amine base (e.g., Et₃N, 3.0 mmol), and the terminal alkyne (1.2 mmol) via syringe.

  • Reaction: Stir the reaction at the desired temperature (e.g., room temperature to 80 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Remove the solvent in vacuo. Dissolve the residue in an organic solvent and wash with saturated aqueous NH₄Cl solution and brine. Dry the organic layer and concentrate.

  • Purification: Purify the crude product by flash chromatography.

Visualizing the Workflow: A Generalized Cross-Coupling Cycle

The following diagram illustrates the fundamental steps in a typical palladium-catalyzed cross-coupling reaction. Understanding this cycle is key to rational troubleshooting.

Cross_Coupling_Cycle cluster_0 Catalytic Cycle Pd0 LₙPd(0) (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII LₙPd(II)(Ar)(X) OxAdd->PdII Transmetal Transmetalation (R-M) PdII->Transmetal R-M PdII_R LₙPd(II)(Ar)(R) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar-R (Product) caption Generalized Catalytic Cycle for Cross-Coupling Reactions

Caption: Generalized Catalytic Cycle for Cross-Coupling Reactions

Logical Troubleshooting Flowchart

When faced with a challenging reaction, a systematic approach is crucial. Use this flowchart to guide your optimization strategy.

Troubleshooting_Flowchart Start Reaction Issue: Low Yield / No Reaction Check_Catalyst Is the catalyst/ligand appropriate for the substrate? Start->Check_Catalyst Change_Ligand Screen bulky, electron-rich ligands Check_Catalyst->Change_Ligand No Check_Base Is the base strong enough? Check_Catalyst->Check_Base Yes Change_Ligand->Check_Base Change_Base Screen stronger bases (K₃PO₄, Cs₂CO₃) Check_Base->Change_Base No Check_Solvent Are reagents soluble? Is solvent appropriate? Check_Base->Check_Solvent Yes Change_Base->Check_Solvent Change_Solvent Try solvent mixtures or different solvents Check_Solvent->Change_Solvent No Check_Temp Is the temperature optimal? Check_Solvent->Check_Temp Yes Change_Solvent->Check_Temp Increase_Temp Increase temperature incrementally Check_Temp->Increase_Temp No Success Reaction Optimized Check_Temp->Success Yes Increase_Temp->Success

Caption: Systematic Troubleshooting Flowchart for Cross-Coupling Reactions

References

  • Heck, Suzuki and Sonogashira cross-coupling reactions using ppm level of SBA-16 supported Pd-complex. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. Available at: [Link]

  • Sonogashira Coupling. NROChemistry. Available at: [Link]

  • Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. PubMed. Available at: [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Available at: [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ACS Publications. Available at: [Link]

  • Insights into the mechanism of the site-selective sequential palladium-catalyzed cross-coupling reactions of dibromothiophenes/dibromothiazoles and arylboronic acids. Synthesis of PPARbeta/delta agonists. PubMed. Available at: [Link]

  • Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction. Available at: [Link]

  • Sonogashira Coupling Reaction Practice Problems. Available at: [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]

  • Overview of the Chemistry of 2-Thiazolines. ACS Publications. Available at: [Link]

  • Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran... ResearchGate. Available at: [Link]

  • Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. PubMed. Available at: [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. ResearchGate. Available at: [Link]

  • Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Available at: [Link]

  • Heck Reaction—State of the Art. MDPI. Available at: [Link]

  • Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Sonogashira Coupling. Royal Society of Chemistry. Available at: [Link]

  • Sonogashira troubleshooting help needed. Reddit. Available at: [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available at: [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Heck Reaction. Chemistry LibreTexts. Available at: [Link]

  • Short Review on Thiazole Derivative. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Available at: [Link]

  • Palladium-Catalyzed Mechanochemical Cross-Coupling Reactions. Springer Professional. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. Available at: [Link]

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Optimization

Aminothiazole Derivatives Purification: A Technical Support Center for Researchers

Welcome to the comprehensive technical support guide for the purification of aminothiazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the purification of aminothiazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of heterocyclic compounds. Drawing upon established methodologies and field-proven insights, this guide provides practical, in-depth troubleshooting advice and detailed protocols to ensure the integrity and purity of your synthesized aminothiazole derivatives.

Section 1: Troubleshooting Guide - Common Purification Hurdles

This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.

Question 1: My aminothiazole derivative is showing low purity after silica gel column chromatography, with streaking or overlapping spots on the TLC plate. What's going on and how can I fix it?

Answer: This is a frequent challenge when purifying aminothiazole derivatives, which can be attributed to several factors related to their chemical nature.

Causality Explained: 2-Aminothiazoles are basic compounds due to the presence of the amino group. This basicity can lead to strong interactions with the acidic silanol groups on the surface of silica gel. This interaction can cause several issues:

  • Streaking on TLC and poor peak shape in column chromatography: The strong binding causes the compound to elute slowly and unevenly.

  • Irreversible adsorption: In some cases, the compound may bind so strongly that it does not elute from the column at all, leading to low recovery.

  • Degradation: The acidic nature of silica gel can sometimes lead to the degradation of sensitive aminothiazole derivatives.

Troubleshooting Steps:

  • Neutralize the Silica Gel: A common and effective solution is to deactivate the acidic sites on the silica gel. This can be achieved by adding a small amount of a basic modifier to your eluent system.

    • Triethylamine (TEA) or Pyridine: Add 0.1-1% (v/v) of TEA or pyridine to your mobile phase. This will compete with your aminothiazole derivative for binding to the acidic sites on the silica gel, leading to sharper peaks and improved elution.

  • Use an Alternative Stationary Phase: If basic modifiers are not effective or are incompatible with your compound, consider using a different stationary phase.

    • Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds. Start with neutral alumina and if issues persist, basic alumina can be used.

    • Reversed-phase silica gel (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography can be an excellent alternative, avoiding the issues associated with silica gel's acidity.

  • Optimize Your Solvent System: A well-chosen solvent system is crucial.

    • Start with a less polar solvent system and gradually increase the polarity. Common solvent systems for aminothiazole derivatives include gradients of ethyl acetate in hexanes or dichloromethane in methanol.[1]

    • Ensure your solvents are of high purity and dry, as water can also affect the separation.

Question 2: I'm struggling with the recrystallization of my aminothiazole derivative. It either oils out or doesn't crystallize at all. What should I do?

Answer: Recrystallization is a powerful purification technique, but finding the right conditions can be tricky. Oiling out or failure to crystallize are common problems.[2]

Causality Explained:

  • Oiling out: This occurs when the solute is too soluble in the hot solvent, and upon cooling, the solution becomes supersaturated before the compound's melting point is reached. The compound then separates as a liquid (oil) instead of forming crystals.

  • Failure to crystallize: This can happen if the solution is not sufficiently saturated, the cooling process is too rapid, or there are no nucleation sites for crystal growth to begin.

Troubleshooting Steps:

  • Solvent Selection is Key: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.

    • Systematic Solvent Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexanes, and water) at room temperature and upon heating.

    • Solvent Mixtures: If a single solvent doesn't work, try a binary solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy. Then, add a small amount of the "good" solvent to clarify the solution and allow it to cool slowly. Common pairs include ethanol/water, ethyl acetate/hexanes, and dichloromethane/hexanes.

  • Control the Cooling Rate: Slow cooling is crucial for the formation of large, pure crystals.

    • Allow the hot solution to cool to room temperature undisturbed.

    • Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize the yield.

  • Induce Crystallization: If crystals do not form from a supersaturated solution, you can try to induce crystallization:

    • Seeding: Add a tiny crystal of the pure compound to the solution to provide a nucleation site.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are scraped off can act as nucleation sites.

  • Address Oiling Out:

    • If your compound oils out, try reheating the solution and adding more of the "good" solvent before allowing it to cool slowly again.

    • Alternatively, you can try to "shock" the oil into crystallizing by vigorously stirring or scratching it once it has formed.

Question 3: My final aminothiazole product has a low yield and appears to be degrading during the work-up and purification. How can I improve its stability?

Answer: The stability of aminothiazole derivatives can be a concern, particularly under acidic or basic conditions and upon prolonged exposure to silica gel.

Causality Explained: The thiazole ring can be susceptible to cleavage under harsh conditions. The amino group can also be involved in side reactions. Some aminothiazoles are also sensitive to light and air.

Troubleshooting Steps:

  • Mind the pH: During aqueous work-up, avoid strongly acidic or basic conditions if your compound is sensitive. Use mild acids (e.g., dilute acetic acid) or bases (e.g., sodium bicarbonate solution) for neutralization.

  • Minimize Contact Time with Silica Gel: As discussed in Question 1, prolonged exposure to acidic silica gel can be detrimental.

    • Use a faster purification method like flash chromatography over gravity chromatography.

    • If using column chromatography, do not let the compound sit on the column for extended periods.

  • Consider the Stability in Solution: Some aminothiazole derivatives can be unstable in certain solvents over time. It is advisable to perform purification steps promptly after the reaction work-up.

  • Protect from Light and Air: If you suspect your compound is sensitive to light or air, perform the purification in a fume hood with the sash down to minimize light exposure and consider working under an inert atmosphere (e.g., nitrogen or argon). Store the purified compound in a dark, cool place, preferably under an inert atmosphere.

Section 2: Frequently Asked Questions (FAQs)

Q: What are the most common impurities I should expect in the synthesis of 2-aminothiazole derivatives?

A: Common impurities often depend on the synthetic route, but generally include:

  • Unreacted starting materials: Such as the α-haloketone and thiourea or its derivatives.

  • Side-products from the Hantzsch thiazole synthesis: This can include over-alkylation products or byproducts from the condensation reaction.

  • Reagents and catalysts: Any excess reagents or catalysts used in the reaction.

  • Solvents: Residual solvents from the reaction or work-up.

Q: How can I effectively remove highly polar impurities from my aminothiazole derivative?

A:

  • Aqueous Washes: During the work-up, washing the organic layer with water or brine can remove many polar impurities. If your product is sufficiently non-polar, this is a very effective first step.

  • Acid-Base Extraction: If your aminothiazole derivative is basic, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The basic aminothiazole will move to the aqueous layer, leaving non-basic impurities in the organic layer. You can then neutralize the aqueous layer with a base (e.g., NaOH or NaHCO₃) and extract your purified product back into an organic solvent.

  • Column Chromatography: A polar stationary phase like silica gel or alumina with a suitable eluent system can effectively separate your less polar product from highly polar impurities, which will remain at the baseline.

Q: What is the best way to monitor the progress of my column chromatography purification?

A: Thin-layer chromatography (TLC) is the most common and effective method.[3]

  • Co-spotting: Spot your crude mixture, the starting materials, and the collected fractions on the same TLC plate to identify which fractions contain your desired product.

  • Visualization: Use a UV lamp (if your compound is UV active) and/or a chemical stain (e.g., potassium permanganate, iodine) to visualize the spots.

Section 3: Experimental Protocols

Protocol 1: Flash Column Chromatography of a Basic Aminothiazole Derivative

This protocol outlines a standard procedure for purifying a basic aminothiazole derivative using flash column chromatography with a basic modifier.

Materials:

  • Crude aminothiazole derivative

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (TEA)

  • Flash chromatography system (or glass column, flash column, and pump/air line)

  • TLC plates, developing chamber, and visualization tools

  • Collection tubes

Procedure:

  • Eluent Preparation: Prepare your eluent system. A common starting point is a mixture of Hexanes and Ethyl Acetate. Add 0.5% (v/v) of Triethylamine to the eluent mixture. For example, for 1 L of 20% EtOAc in Hexanes, you would add 800 mL of Hexanes, 200 mL of EtOAc, and 5 mL of TEA.

  • TLC Analysis: Determine the optimal eluent composition for your separation using TLC. The ideal Rf value for your product should be between 0.2 and 0.4.

  • Column Packing:

    • Dry Packing: Fill the column with dry silica gel.

    • Wet Packing: Prepare a slurry of silica gel in your chosen eluent and pour it into the column.

    • Equilibrate the packed column by running several column volumes of the eluent through it.

  • Sample Loading:

    • Dry Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve your crude product in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution: Begin eluting the column with your chosen eluent system, applying pressure to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing your pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified aminothiazole derivative.

Protocol 2: Recrystallization of an Aminothiazole Derivative

This protocol provides a step-by-step guide for purifying an aminothiazole derivative by recrystallization.

Materials:

  • Crude aminothiazole derivative

  • A selection of potential recrystallization solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexanes)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask and vacuum source

Procedure:

  • Solvent Selection: As described in the troubleshooting section, perform small-scale solubility tests to find a suitable solvent or solvent pair.

  • Dissolution: Place the crude aminothiazole derivative in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture on a hot plate with gentle swirling until the solid is completely dissolved. If the solid does not dissolve, add small portions of the hot solvent until it does.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass or beaker to prevent solvent evaporation and contamination. For maximum yield, you can then place the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.

Section 4: Visualizations and Data

Workflow for Selecting a Purification Method

The following diagram illustrates a decision-making process for choosing the appropriate purification technique for your aminothiazole derivative.

Purification_Workflow start Crude Aminothiazole Derivative is_solid Is the crude product a solid? start->is_solid check_purity Assess Purity (TLC, NMR) pure_enough Is the purity >95%? check_purity->pure_enough recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Perform Column Chromatography is_solid->chromatography No (Oil/Gummy) recrystallization->check_purity chromatography->check_purity extraction Consider Acid-Base Extraction extraction->chromatography pure_enough->chromatography No (from Recrystallization) pure_enough->extraction No (from Chromatography, polar impurities remain) final_product Final Pure Product pure_enough->final_product Yes

Caption: Decision tree for aminothiazole purification.

Table 1: Common Solvent Systems for Chromatography of Aminothiazole Derivatives
Polarity of DerivativeStationary PhaseRecommended Eluent System (Gradient)Basic Modifier
Low to MediumSilica GelHexanes / Ethyl Acetate0.1-1% Triethylamine
Medium to HighSilica GelDichloromethane / Methanol0.1-1% Triethylamine
Basic/PolarAlumina (Neutral/Basic)Hexanes / Ethyl Acetate or Dichloromethane / MethanolNot always necessary
HydrophobicC18 Reversed-PhaseWater / Acetonitrile or Water / Methanol0.1% TFA (if compatible)

References

  • Patil, R. V., Chavan, J. U., & Beldar, A. G. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(38), 23765-23778. [Link]

  • Zhang, et al. (2014). 2-aminothiazole derivative, preparation method, and use.
  • Talele, T. T. (2016). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. ACS Omega, 1(4), 646-663. [Link]

  • Krasavin, M. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Molecules, 27(14), 4505. [Link]

  • El-Sayed, W. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • American Cyanamid Company. (1949). Purification of 2-aminothiazole.
  • Pfizer Products Inc. (2004). 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents.
  • Nguyen, T. P., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. [Link]

  • Al-Juboori, S. A. A. (2022). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Samarra Journal of Pure and Applied Science, 4(2), 1-13. [Link]

  • Zitko, J., et al. (2020). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 25(21), 5036. [Link]

  • El-Sayed, W. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Reactions with Bromothiazole Compounds

Welcome to the technical support center for chemists and researchers working with bromothiazole derivatives. This guide is designed to provide you with in-depth, field-tested insights and actionable protocols to overcome...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists and researchers working with bromothiazole derivatives. This guide is designed to provide you with in-depth, field-tested insights and actionable protocols to overcome one of the most common challenges in this area: unwanted debromination . As your Senior Application Scientist, my goal is to equip you with the knowledge to not only solve problems but to understand the underlying chemical principles to prevent them from occurring.

The Challenge: The Instability of the C-Br Bond in Bromothiazoles

The thiazole ring, a cornerstone in medicinal chemistry, presents unique challenges when functionalized with bromine. The electron-rich nature of the sulfur and nitrogen heteroatoms can influence the stability of the carbon-bromine bond, particularly at the C2 position, making it susceptible to cleavage under various reaction conditions. This guide will walk you through the causes and provide robust solutions to maintain the integrity of your bromothiazole substrates.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the foundational questions regarding the stability and reactivity of bromothiazoles.

Q1: Why is my bromothiazole compound undergoing debromination so easily?

A: The debromination of bromothiazoles, especially 2-bromothiazole, is often attributed to the compound's inherent electronic properties and its interaction with reagents and intermediates in the reaction mixture. One major pathway for debromination is through protonolysis, where a proton source in the reaction mixture protonates the thiazole ring, which can lead to the cleavage of the C-Br bond. Additionally, in metal-catalyzed reactions, undesired side reactions such as hydrodebromination can occur, where a hydrogen atom replaces the bromine. The stability of the C-Br bond can also be influenced by the specific position of the bromine on the thiazole ring (C2, C4, or C5) and the presence of other substituents.

Q2: Are all positions on the thiazole ring equally susceptible to debromination?

A: No, the position of the bromine atom significantly impacts its lability. The C2-Br bond is generally the most susceptible to cleavage due to the influence of the adjacent sulfur and nitrogen atoms. This position is prone to decomposition, especially under basic conditions or during metal-catalyzed cross-coupling reactions. The C4 and C5 positions are typically more stable, though debromination can still occur under harsh conditions.

Q3: Can my choice of base contribute to debromination?

A: Absolutely. Strong bases, particularly organolithium reagents like n-butyllithium (n-BuLi), are well-known to cause debromination through lithium-halogen exchange or by promoting decomposition pathways. Even in cross-coupling reactions, the choice of inorganic base is critical. Strong bases can deprotonate any residual water, creating hydroxide ions that can attack the metal catalyst or the substrate, leading to hydrodebromination. Weaker bases, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), are often preferred as they are less likely to promote these side reactions.

Q4: How do I properly store my bromothiazole compounds to prevent degradation?

A: Proper storage is crucial. Bromothiazoles should be stored in a cool, dark, and dry environment, preferably under an inert atmosphere (nitrogen or argon). This minimizes exposure to light, moisture, and oxygen, which can contribute to degradation over time. It is also advisable to store them away from strong acids, bases, and reactive metals.

Part 2: Troubleshooting Guide for Common Reactions

This section provides a problem-and-solution framework for specific experimental scenarios where debromination is a common issue.

Scenario 1: Significant Debromination in a Suzuki-Miyaura Cross-Coupling Reaction

Problem: "I am attempting a Suzuki-Miyaura coupling with a 2-bromothiazole derivative, and I am observing a significant amount of the debrominated thiazole as a byproduct, leading to low yields of my desired product."

Root Cause Analysis:

This issue commonly stems from one or more of the following factors:

  • Catalyst System: The palladium catalyst and ligand combination may be too reactive, favoring the hydrodebromination side reaction over the desired cross-coupling.

  • Reaction Temperature: Higher temperatures can accelerate the rate of debromination.

  • Base Selection: The base may be too strong or may be generating species that promote protonolysis.

  • Solvent Purity: The presence of water or other protic impurities in the solvent can be a source of protons for debromination.

Troubleshooting Workflow:

G Start Debromination in Suzuki Coupling Catalyst Optimize Catalyst System Start->Catalyst Is your catalyst a standard Pd(PPh₃)₄? LowTemp Lower Reaction Temperature Start->LowTemp Is your reaction run at >100°C? Base Change Base Start->Base Are you using a strong base (e.g., NaOtBu)? Solvent Ensure Anhydrous Conditions Start->Solvent Is your solvent from a previously opened bottle? Ligand Use Buchwald Ligands (e.g., SPhos, XPhos) Catalyst->Ligand Yes Result Improved Yield, Minimized Debromination Ligand->Result TempRange Screen 40-80°C LowTemp->TempRange Yes TempRange->Result BaseType Use K₂CO₃ or Cs₂CO₃ Base->BaseType Yes BaseType->Result DrySolvent Use freshly distilled or purchased anhydrous solvent Solvent->DrySolvent Yes DrySolvent->Result

Caption: Troubleshooting workflow for debromination in Suzuki coupling.

Solutions & Protocols:

  • Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ can sometimes be inefficient for this transformation. The use of modern, bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, can significantly suppress debromination. These ligands accelerate the rate of reductive elimination (the product-forming step) relative to competing side reactions.

    Catalyst SystemTypical Debromination (%)Relative Yield
    Pd(PPh₃)₄ / K₂CO₃15-40%Moderate
    Pd(OAc)₂ / SPhos / K₂CO₃<5%High
    Pd₂(dba)₃ / XPhos / K₂CO₃<5%High
  • Temperature Control: It is crucial to run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Often, temperatures between 60-80°C are sufficient, especially with an optimized catalyst system.

  • Choice of Base and Solvent: Use a milder base such as K₂CO₃ or Cs₂CO₃. Ensure that your solvent is anhydrous. If you are using a solvent like dioxane or THF, it is best to use a freshly opened bottle of anhydrous solvent or to distill it over a suitable drying agent.

    Recommended Protocol for a Debromination-Resistant Suzuki Coupling:

    • To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add the bromothiazole (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

    • Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

    • Add anhydrous solvent (e.g., dioxane or toluene).

    • Degas the mixture by bubbling argon through it for 10-15 minutes.

    • Heat the reaction to 80°C and monitor by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Scenario 2: Failure in Lithiation and Subsequent Quenching

Problem: "I am trying to perform a lithium-halogen exchange on my bromothiazole using n-BuLi to create a lithiated intermediate for quenching with an electrophile. However, I am getting a complex mixture of products, including the debrominated starting material."

Root Cause Analysis:

Direct lithiation of bromothiazoles with n-BuLi is notoriously difficult.

  • Low Temperatures are Critical: The lithiated thiazole intermediate is often unstable, even at low temperatures, and can decompose.

  • Rapid Quenching: The intermediate must be quenched with the electrophile quickly before it has a chance to decompose or react with other species in the mixture.

  • Alternative Reagents: For some substrates, n-BuLi is simply too reactive.

Troubleshooting Workflow:

G Start Failed Lithiation of Bromothiazole Temp Check Temperature Control Start->Temp Is your temperature well-controlled below -70°C? Reagent Consider Alternative Reagents Start->Reagent Are you using n-BuLi? Quench Optimize Quenching Start->Quench Is the quenching slow? TempControl Use cryo-bath (e.g., Dry Ice/Acetone) Maintain at -78°C or below Temp->TempControl No Result Successful Functionalization TempControl->Result ReagentType Use Turbo-Grignard (iPrMgCl·LiCl) or perform a Knochel-Hauser (TMP-Zincate) base reaction Reagent->ReagentType Yes ReagentType->Result QuenchTech Add electrophile rapidly to the lithiated species Quench->QuenchTech Yes QuenchTech->Result

Caption: Troubleshooting workflow for lithiation of bromothiazoles.

Solutions & Protocols:

  • Strict Temperature Control: The reaction must be maintained at -78°C (a dry ice/acetone bath) or even lower if possible. Any warming can lead to rapid decomposition.

  • Alternative Reagents: Instead of n-BuLi, consider using a Turbo-Grignard reagent such as isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl). This reagent can perform a bromine-magnesium exchange under much milder conditions and often gives cleaner reactions with higher yields. Another powerful alternative is using a Knochel-Hauser base (TMP-Zincate), which allows for selective deprotonation/metallation.

    Recommended Protocol for Br/Mg Exchange using iPrMgCl·LiCl:

    • Dry your glassware thoroughly and place the bromothiazole (1.0 equiv) in a flask under an inert atmosphere.

    • Dissolve the starting material in anhydrous THF.

    • Cool the solution to the recommended temperature (often between -10°C and -40°C, which is a significant advantage over n-BuLi).

    • Slowly add the iPrMgCl·LiCl solution (1.1 equiv) and stir for the specified time (typically 30 minutes to 2 hours).

    • Add your electrophile and allow the reaction to slowly warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent, dry the organic layer, and purify as needed.

References

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Heterocyclic Boronates and Aryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions. Angewandte Chemie International Edition, 43(14), 1871–1876. [Link]

  • Knochel, P., & Krasovskiy, A. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 45(18), 2958–2961. [Link]

Reference Data & Comparative Studies

Comparative

Mass spectrometry fragmentation pattern of (2-Bromothiazol-4-yl)methanamine

An In-Depth Guide to the Mass Spectrometric Fragmentation Analysis of (2-Bromothiazol-4-yl)methanamine Authored by: A Senior Application Scientist This guide provides a comprehensive analysis of the mass spectrometric be...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometric Fragmentation Analysis of (2-Bromothiazol-4-yl)methanamine

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the mass spectrometric behavior of (2-Bromothiazol-4-yl)methanamine, a compound of interest in medicinal chemistry and drug development. We will explore its predicted fragmentation patterns under various ionization conditions, present a validated experimental workflow for its characterization, and compare mass spectrometry with alternative analytical techniques for its structural elucidation. This document is intended for researchers and scientists who require a deep, mechanistic understanding of how molecules of this class behave in a mass spectrometer.

Theoretical Fragmentation Analysis: Predicting the Molecular Breakdown

The structure of (2-Bromothiazol-4-yl)methanamine presents several key features that dictate its fragmentation behavior: a halogenated heterocyclic ring and a primary amine side chain. The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), provides a crucial diagnostic marker in the mass spectrum.

Under Electrospray Ionization (ESI-MS/MS)

In ESI, a soft ionization technique, the molecule is expected to readily protonate at the primary amine to form the pseudomolecular ion, [M+H]+. For (2-Bromothiazol-4-yl)methanamine (C4H5BrN2S), the monoisotopic mass is approximately 191.95 u. Therefore, we expect to see a prominent isotopic doublet at m/z 193 and 195.

Collision-Induced Dissociation (CID) of this [M+H]+ precursor is predicted to follow two primary pathways originating from the aminomethyl group, which is the most labile part of the molecule.

  • Pathway A: Loss of Ammonia (NH3) : Alpha-cleavage adjacent to the thiazole ring can lead to the neutral loss of ammonia (m/z 17). This is a common fragmentation route for primary amines.

  • Pathway B: Cleavage of the C-C Bond : Homolytic cleavage of the bond between the methylene group and the thiazole ring would result in the formation of a stable bromothiazolyl-methylium ion.

Below is a proposed fragmentation scheme for the [M+H]+ ion.

G cluster_main ESI-MS/MS Fragmentation Pathway cluster_a Pathway A cluster_b Pathway B parent [M+H]+ m/z 193/195 pA_frag1 Loss of NH3 (-17.03 Da) parent->pA_frag1 pB_frag1 Formation of aminomethyl radical parent->pB_frag1 pA_frag2 [C4H3BrNS]+ m/z 176/178 pA_frag1->pA_frag2 α-cleavage pB_frag2 [C4H3BrN]+ m/z 160/162 (Proposed) pB_frag1->pB_frag2 Ring Cleavage G cluster_workflow Experimental Workflow for MS/MS Analysis prep Step 1: Sample Prep (1 µg/mL in 50:50 ACN:H2O + 0.1% Formic Acid) infusion Step 2: Direct Infusion (5-10 µL/min) prep->infusion Rationale: Ensure stable spray ms1 Step 3: Full Scan MS1 (Identify [M+H]+ at m/z 193/195) infusion->ms1 Rationale: Confirm precursor ion ms2_setup Step 4: Product Ion Scan Setup (Isolate m/z 193) ms1->ms2_setup Rationale: Isolate ion of interest ce_ramp Step 5: Collision Energy Ramp (Acquire spectra at 10, 20, 40 eV) ms2_setup->ce_ramp Rationale: Observe fragmentation evolution analysis Step 6: Data Analysis (Correlate fragments with proposed structures) ce_ramp->analysis Rationale: Structural confirmation

Caption: A step-by-step workflow for acquiring and validating MS/MS data.

Step-by-Step Methodology:
  • Sample Preparation:

    • Action: Prepare a 1 µg/mL solution of (2-Bromothiazol-4-yl)methanamine in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

    • Rationale: The concentration is low enough to prevent detector saturation and ion suppression. The solvent system is compatible with ESI, and formic acid is a common modifier used to promote protonation, enhancing the [M+H]+ signal.

  • Instrument Setup & Infusion:

    • Action: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

    • Rationale: Direct infusion provides a continuous and stable signal, which is ideal for method development and detailed fragmentation studies without chromatographic interference.

  • MS1 Full Scan:

    • Action: Acquire a full scan mass spectrum in positive ion mode over a range of m/z 50-500.

    • Rationale: This initial scan serves to confirm the presence and purity of the target compound by identifying the [M+H]+ ion cluster at m/z 193/195. This is a crucial validation step before proceeding to MS/MS.

  • MS/MS Product Ion Scan:

    • Action: Set up a product ion scan experiment. Select the monoisotopic precursor ion (m/z 193) for isolation in the first quadrupole.

    • Rationale: Isolating a single isotopic peak simplifies the resulting product ion spectrum, making it easier to interpret the fragmentation of the 79Br-containing species.

  • Collision Energy Optimization:

    • Action: Acquire product ion spectra at a range of collision energies (e.g., 10, 20, and 40 eV).

    • Rationale: A collision energy ramp is a self-validating mechanism. At low energy (10 eV), you expect to see the precursor ion with minimal fragmentation. As energy increases (20-40 eV), diagnostic fragment ions will appear and grow in intensity. This energy-resolved breakdown confirms the precursor-product relationships.

  • Data Analysis:

    • Action: Analyze the resulting spectra. Identify the major fragment ions and propose structures.

    • Rationale: Compare the experimentally observed fragments with the theoretically predicted pathways. The presence of fragments corresponding to the loss of NH3 (m/z 176/178) would provide strong evidence for the proposed structure.

Comparative Analysis: Mass Spectrometry vs. NMR Spectroscopy

While mass spectrometry is unparalleled for its sensitivity and ability to determine molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive information about the carbon-hydrogen framework and atom connectivity. For unambiguous structure confirmation, the two techniques are highly complementary.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)
Primary Information Molecular weight, elemental formula (HRMS), structural fragments.Atom connectivity (1H-1H, 1H-13C), stereochemistry.
Sensitivity Picomole to femtomole range.Micromole to nanomole range.
Sample Requirement Micrograms or less.Milligrams.
Analysis Time Minutes per sample.Minutes to hours per experiment.
Key Data for this Molecule Confirms MW and Br presence. MS/MS confirms side chain.1H NMR shows distinct peaks for CH2, NH2, and thiazole proton. 13C NMR confirms carbon skeleton.
Limitations Does not provide direct evidence of atom-to-atom connectivity. Isomers can be difficult to distinguish without standards.Low sensitivity. Requires pure sample.

Conclusion

The mass spectrometric analysis of (2-Bromothiazol-4-yl)methanamine is a powerful tool for its structural characterization. The molecule's fragmentation is dominated by predictable pathways, including the loss of ammonia and cleavage of the side chain under ESI-MS/MS conditions. The isotopic signature of bromine serves as an unambiguous marker throughout the fragmentation cascade. When combined with a systematic experimental workflow and complemented by orthogonal techniques like NMR, mass spectrometry provides the high-confidence data required in modern drug development and chemical research.

References

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. [Link]

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. [Link]

Validation

A Senior Application Scientist's Guide to ADME Profiling of Novel Thiazole-Based Drug Candidates

Introduction: Navigating the Critical Path of ADME in Thiazole Drug Discovery In modern drug discovery, the mantra "fail early, fail cheap" underscores the criticality of comprehensive preclinical assessment. A significa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Critical Path of ADME in Thiazole Drug Discovery

In modern drug discovery, the mantra "fail early, fail cheap" underscores the criticality of comprehensive preclinical assessment. A significant percentage of drug candidates fail during clinical trials due to poor pharmacokinetics, with estimates suggesting this accounts for a substantial portion of late-stage attrition.[1] The journey from a promising hit compound to a viable drug is gated by a series of rigorous evaluations, among which the assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[2][3][4] These studies are essential for understanding a drug's bioavailability, its journey through the body, its metabolic fate, and its eventual clearance.[5]

This guide focuses specifically on thiazole-based compounds, a heterocyclic scaffold prevalent in many biologically active molecules and approved drugs. While versatile, the thiazole ring presents unique metabolic challenges. It is known to generate reactive metabolites (RMs) through catalysis by cytochrome P450 (CYP) enzymes, which can lead to toxicity.[6][7] Common metabolic pathways for thiazoles include epoxidation, S-oxidation, and N-oxidation, with epoxidation often being the most energetically favorable route to RM formation.[6][7][8] Furthermore, certain positions on the thiazole ring can be susceptible to bioactivation, which may be mitigated by strategic chemical modifications.[9] Therefore, a robust and early ADME profiling strategy is not just beneficial but essential for this class of compounds to identify and address potential liabilities.

Here, we provide a comparative guide to key in vitro ADME assays, offering not just step-by-step protocols but the critical scientific rationale behind each decision. We will compare a hypothetical Novel Thiazole Candidate (NTC-1) against well-characterized reference compounds to provide context and demonstrate how to interpret the resulting data to make informed decisions in a drug discovery program.

Section 1: Metabolic Stability – The First Hurdle

Metabolic stability is a primary determinant of a drug's half-life and oral bioavailability. A compound that is too rapidly metabolized by the liver will be cleared from the body before it can exert its therapeutic effect. The liver microsomal stability assay is a high-throughput, cost-effective first-line screen to assess Phase I metabolic liability.[10][11]

The 'Why': Liver microsomes are vesicles of the endoplasmic reticulum that are rich in cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for Phase I metabolism of most drugs.[10][12] By incubating a compound with liver microsomes and an essential cofactor (NADPH), we can simulate this primary clearance mechanism in vitro.[12][13] The rate of disappearance of the parent compound over time allows us to calculate key parameters like half-life (t½) and intrinsic clearance (CLint).[12] For thiazole compounds, this assay is crucial for getting an early read on the ring's susceptibility to CYP-mediated oxidation.[14]

Experimental Protocol: Liver Microsomal Stability Assay

This protocol is designed as a self-validating system, incorporating positive and negative controls to ensure the integrity of the experiment.

1. Reagent Preparation:

  • Test Compound (NTC-1) Stock: Prepare a 10 mM stock solution in DMSO. Rationale: DMSO is a common solvent, but its final concentration in the incubation must be kept low (typically ≤0.1%) to avoid inhibiting enzyme activity.[10]

  • Liver Microsomes: Use pooled human liver microsomes (HLM) to average out inter-individual variability. Thaw on ice and dilute to a working concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).

  • NADPH Regenerating System: Prepare a solution containing NADPH. This cofactor is essential to initiate the CYP450 catalytic cycle.[13][15]

  • Control Compounds: Prepare 10 mM DMSO stocks of a high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Diazepam) for assay validation.[10]

  • Quenching Solution: Use ice-cold acetonitrile containing an internal standard (a compound with similar analytical properties to the test article but not found in the samples) for LC-MS/MS analysis. Rationale: Acetonitrile precipitates the microsomal proteins, effectively stopping the metabolic reaction.[12][13]

2. Incubation Procedure:

  • Pre-warm a plate containing the microsomal solution and test/control compounds (final concentration 1 µM) at 37°C.[11][15]

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[13]

  • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a separate plate containing the ice-cold quenching solution.[10][11]

  • Negative Control: Run a parallel incubation without NADPH to assess for non-CYP-mediated degradation.[11]

3. Sample Analysis & Data Interpretation:

  • Centrifuge the quenched samples to pellet the precipitated proteins.[13]

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.[12]

  • Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is the rate constant for elimination (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate Intrinsic Clearance (CLint, in µL/min/mg protein).

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis p1 Prepare Reagents: - NTC-1 (1µM final) - HLM (0.5 mg/mL) - NADPH System - Controls i1 Pre-warm NTC-1 + Microsomes p2 Prepare Quench Plate: Ice-cold Acetonitrile + Internal Standard a1 Quench Reaction in Acetonitrile i2 Initiate Reaction: Add NADPH i1->i2 Start i3 Sample at Time Points (0, 5, 15, 30, 45 min) i2->i3 Incubate i3->a1 Stop a2 Centrifuge to Pellet Protein a1->a2 a3 Analyze Supernatant by LC-MS/MS a2->a3 a4 Calculate: - t½ (min) - CLint (µL/min/mg) a3->a4

Fig 1. Workflow for the Liver Microsomal Stability Assay.

Section 2: Intestinal Permeability – Gateway to Absorption

For an orally administered drug to be effective, it must first be absorbed from the gastrointestinal tract into the bloodstream. The Caco-2 permeability assay is the industry gold standard in vitro model for predicting human intestinal absorption.[16][17]

The 'Why': Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane, differentiate to form a monolayer of polarized enterocytes.[18][19] This monolayer mimics the intestinal epithelial barrier, complete with tight junctions and functional expression of key uptake and efflux transporters (like P-glycoprotein, P-gp).[19] The assay measures the rate at which a compound crosses this monolayer in both the absorptive (apical-to-basolateral, A-to-B) and secretory (basolateral-to-apical, B-to-A) directions. This bidirectional assessment is critical for identifying compounds that are substrates of efflux transporters, which can severely limit absorption.[17]

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

This protocol includes essential quality control steps to ensure the integrity of the cell monolayer, a prerequisite for reliable data.

1. Cell Culture & Monolayer Formation:

  • Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for full differentiation and formation of a confluent, polarized monolayer.

  • Quality Control: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. TEER values should be within the lab's validated range (e.g., 300-500 Ω·cm²) to confirm tight junction integrity.[17] Additionally, assess the permeability of a zero-permeability marker like Lucifer Yellow; low transport confirms monolayer confluence.[17]

2. Permeability Experiment:

  • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • A-to-B Assessment (Absorption): Add the test compound (NTC-1) and controls to the apical (upper) chamber. At designated time points, take samples from the basolateral (lower) chamber.

  • B-to-A Assessment (Efflux): Add the test compound and controls to the basolateral chamber. At designated time points, take samples from the apical chamber.

  • Control Compounds: Include high-permeability (e.g., Propranolol), low-permeability (e.g., Atenolol), and a known P-gp substrate (e.g., Digoxin) to validate the assay performance.

3. Analysis and Interpretation:

  • Quantify the concentration of the compound in the donor and receiver chambers using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) in cm/s for both A-to-B and B-to-A directions.

  • Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B).

    • An ER > 2 is a strong indication that the compound is a substrate for active efflux transporters.

Fig 2. Model of the Caco-2 Bidirectional Permeability Assay.

Section 3: Comparative ADME Profile

To make a " go/no-go " decision, the data for a novel candidate must be benchmarked against known standards. The following table presents a hypothetical ADME profile for our Novel Thiazole Candidate (NTC-1) compared to reference drugs.

Parameter Assay NTC-1 Warfarin (Reference) Propranolol (Reference) Interpretation for NTC-1
Metabolism Human Liver Microsomal Stabilityt½ = 45 mint½ = 15 mint½ > 60 minModerate stability. Less rapid than Warfarin, but more susceptible to metabolism than Propranolol. Acceptable for progression.
Absorption Caco-2 Permeability (Papp A→B)12 x 10⁻⁶ cm/s25 x 10⁻⁶ cm/s22 x 10⁻⁶ cm/sHigh permeability, comparable to Propranolol. Suggests good potential for oral absorption.[20]
Efflux Caco-2 Efflux Ratio (ER)1.20.91.1ER < 2. Not a significant substrate for efflux transporters like P-gp. Favorable.
Solubility Kinetic Solubility (pH 7.4)150 µM>200 µM>200 µMGood aqueous solubility, suitable for formulation and bioassays.[21]
Distribution Plasma Protein Binding (% Bound)92%99.5%94%Highly bound, but less so than Warfarin. The unbound fraction is what's pharmacologically active.

Section 4: Other Key ADME Assays

While stability and permeability are cornerstone assays, a full profile requires additional data.

Aqueous Solubility

The 'Why': Poor solubility is a major roadblock, leading to unreliable in vitro assay results, poor absorption, and formulation challenges.[22] Kinetic solubility assays are used in early discovery for high-throughput screening.[21][23] They involve adding a DMSO stock solution of the compound to an aqueous buffer and measuring the concentration at which it precipitates.[22][24][25]

Protocol Snapshot: Nephelometric Kinetic Solubility

  • Add a small volume of a concentrated DMSO stock of NTC-1 to wells of a microtiter plate.[24]

  • Add aqueous buffer (e.g., PBS, pH 7.4) to achieve the final desired concentrations.[24]

  • Incubate for a set period (e.g., 2 hours) at a controlled temperature.[24]

  • Measure light scattering with a nephelometer.[22][24] Increased light scatter indicates precipitation, allowing for the determination of the solubility limit.

Plasma Protein Binding (PPB)

The 'Why': Most drugs bind to plasma proteins like albumin.[26] It is generally accepted that only the unbound (free) fraction of a drug can distribute into tissues to reach its target and be cleared.[27][28] High plasma protein binding can reduce efficacy and affect the drug's pharmacokinetic profile. Equilibrium dialysis is the gold-standard method for determining the percentage of a compound bound to plasma proteins.[26]

Protocol Snapshot: Rapid Equilibrium Dialysis (RED)

  • A RED device consists of two chambers separated by a semi-permeable membrane that retains proteins but allows small molecules (the drug) to pass.[26][29]

  • Add plasma spiked with NTC-1 to one chamber (the donor side).[27][30]

  • Add protein-free buffer to the other chamber (the receiver side).[27][30]

  • Incubate at 37°C with shaking until equilibrium is reached (typically 4-8 hours), where the concentration of free drug is equal in both chambers.[28][30]

  • Measure the total drug concentration in the plasma chamber and the free drug concentration in the buffer chamber by LC-MS/MS to calculate the fraction unbound (fu).[26][28]

Conclusion

The comprehensive in vitro ADME profiling of novel thiazole-based drug candidates is a non-negotiable step in modern drug discovery. By employing a suite of validated assays—from microsomal stability and Caco-2 permeability to solubility and plasma protein binding—researchers can build a robust data package. This allows for the early identification of potential liabilities, such as rapid metabolism or poor absorption, which are particularly relevant for the thiazole scaffold. Comparing data against well-known reference compounds provides essential context for making critical " go/no-go " decisions, ultimately de-risking the path to clinical development and increasing the probability of success.

References

  • Source: vertexaisearch.cloud.google.
  • Title: Plasma Protein Binding Assay (Equilibrium Dialysis)
  • Source: U.S. Food and Drug Administration (FDA)
  • Title: Kinetic Solubility Assays Protocol Source: AxisPharm URL
  • Title: Importance of ADME and Toxicology Studies in Drug Discovery Source: IONTOX URL
  • Source: PubMed Central (NIH)
  • Source: National Institutes of Health (NIH)
  • Title: Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity Source: PubMed URL
  • Title: Microsomal Stability Source: Cyprotex ADME-Tox Solutions | Evotec URL
  • Title: Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions)
  • Title: In vitro solubility assays in drug discovery Source: PubMed URL
  • Title: Metabolic Stability Assays Source: Merck Millipore URL
  • Title: Protein Binding by Equilibrium Dialysis Source: Bio-protocol URL
  • Title: Mitigating Heterocycle Metabolism in Drug Discovery Source: Journal of Medicinal Chemistry URL
  • Title: ADME Profiling in Drug Discovery and Development: An Overview Source: ResearchGate URL
  • Title: Protocol for Protein Binding Rapid Equilibrium Dialysis (RED)
  • Title: Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity Source: ResearchGate URL
  • Title: What is ADME and how does it fit into drug development?
  • Title: Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery Source: Asian Journal of Chemistry URL
  • Source: U.S. Food and Drug Administration (FDA)
  • Title: Metabolism of five membered nitrogen containing heterocycles Source: Hypha Discovery Blogs URL
  • Title: Microsomal Clearance/Stability Assay Source: Domainex URL
  • Title: Kinetic & Thermodynamic Solubility Testing Source: WuXi AppTec URL
  • Title: DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells Source: JRC Big Data Analytics Platform URL
  • Title: Plasma Protein Binding Assay Source: BioIVT URL
  • Title: The Role of ADME & Toxicology Studies in Drug Discovery & Development Source: BioAgilytix URL
  • Title: ADME Microsomal Stability Assay Source: BioDuro URL
  • Title: Caco-2 permeability assay Source: Creative Bioarray URL
  • Title: Guide to Equilibrium Dialysis Source: Harvard Apparatus URL
  • Title: Microsomal Stability Assay Protocol Source: AxisPharm URL

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